molecular formula C4H12ClN5 B562888 Metformin-d6 CAS No. 1185166-01-1

Metformin-d6

Katalognummer: B562888
CAS-Nummer: 1185166-01-1
Molekulargewicht: 171.66 g/mol
InChI-Schlüssel: OETHQSJEHLVLGH-TXHXQZCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metformin-d6 is intended for use as an internal standard for the quantification of metformin by GC- or LC-MS. Metformin is a biguanide with diverse biological activities. Metformin (250 mg/kg, i.p.) increases hepatic AMPK activity and reduces blood glucose by more than 50% in a liver kinase B1-dependent manner in mice fed normal and high-fat diets, respectively, and reduces blood glucose by 40% in ob/ob mice. It reduces weight gain, hepatic lipid droplet content, and total cholesterol, LDL cholesterol, and triglyceride levels in the plasma of diet-induced obese mice when administered at doses of 10 or 50 mg/kg per day. It also reverses increased hepatic triglyceride and apolipoprotein A5 levels, as well as hepatic steatosis, in a dose-dependent manner in an ob/ob mouse model of non-alcoholic fatty liver disease (NAFLD). Metformin (250 mg/kg) reduces tumor growth in an HCT116 p53-\- human colon cancer mouse xenograft model, but has no effect on HCT116 p53-\- tumors overexpressing recombinant S. cerevisiae Ndi1 NADH dehydrogenase, a single-subunit ortholog of the multi-subunit mammalian mitochondrial complex I. Formulations containing metformin have been used in the treatment of type 2 diabetes.>An oral hypoglycemic agent.>​this compound contains six deuterium atoms on the two methyl substituents. It is intended for use as an internal standard for the quantification of metformin by GC- or LC-mass spectrometry. Metformin is an orally administered biguanide derivative used to lower blood glucose concentrations in patients with non-insulin-dependent diabetes mellitus. It improves insulin sensitivity and decreases insulin resistance by inhibiting Complex 1 of the mitochondrial respiratory chain and inducing AMP-activated protein kinase-dependent signaling. At 50-400 mg/kg body weight, metformin can stimulate glucose uptake in skeletal muscle and suppress hepatic gluconeogenesis in B6-Lep Metformin has also been shown to improve fatty liver disease by reversing hepatic steatosis in ob/ob mice, restoring ovarian function in polycystic ovary syndrome, and directly inhibiting tumor growth in cancer cell lines.

Eigenschaften

CAS-Nummer

1185166-01-1

Molekularformel

C4H12ClN5

Molekulargewicht

171.66 g/mol

IUPAC-Name

2-carbamimidoyl-1,1-bis(trideuteriomethyl)guanidine;hydrochloride

InChI

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3;

InChI-Schlüssel

OETHQSJEHLVLGH-TXHXQZCNSA-N

Isomerische SMILES

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl

Kanonische SMILES

CN(C)C(=N)N=C(N)N.Cl

Aussehen

Assay:≥98% deuterated forms (d1-d6)A crystalline solid

Synonyme

N,N-Dimethylimidodicarbonimidic Diamide-d6, Hydrochloride;  Diabetosan-d6;  Diabex-d6, Glucophage-d6;  Metiguanide-d6

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Metformin-d6: Chemical Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metformin-d6, a deuterated analog of the widely used anti-diabetic drug, metformin (B114582). This document details its chemical structure, molecular weight, and its critical application as an internal standard in bioanalytical methodologies. The guide also includes a detailed experimental protocol for the quantification of metformin in biological matrices, alongside visual representations of analytical workflows and relevant biological pathways.

Physicochemical Properties of this compound

This compound, also known by its chemical name N,N-Dimethylimidodicarbonimidic Diamide-d6, is a stable isotope-labeled version of metformin.[1] The incorporation of six deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of metformin.[2][3] This ensures high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[1]

PropertyValueReferences
Chemical Name 3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride[4]
Synonyms N,N-Dimethylimidodicarbonimidic Diamide-d6, 1,1-Dimethylbiguanide-d6 hydrochloride[3][5]
CAS Number 1185166-01-1[4][5]
Molecular Formula C4H6D6ClN5 or C₄H₅D₆N₅ • HCl[4][5][6]
Molecular Weight 171.66 g/mol [4][5]
Appearance White to off-white solid powder[4]
Purity ≥98% deuterated forms (d1-d6)[3]
Solubility Soluble in PBS (pH 7.2) at 1 mg/ml[3]

Core Application: Bioanalytical Quantification

This compound is predominantly utilized as an internal standard for the precise quantification of metformin in biological samples, such as plasma and tissue homogenates, via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7][8] Its chemical properties closely mimic metformin, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for separate detection.[1]

Experimental Protocol: Quantification of Metformin in Human Plasma by LC-MS/MS

This protocol outlines a standard method for the determination of metformin concentrations in human plasma samples.

1. Materials and Reagents:

2. Preparation of Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of metformin (1 mg/mL) and this compound (1 mg/mL) in 50% methanol.[7]

  • Standard Working Solutions: Serially dilute the metformin stock solution with 50% methanol-water to create a range of standard working solutions (e.g., 0.2–120 µg/mL).[8]

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 250 ng/mL) in acetonitrile.[7][8]

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the metformin standard working solutions to achieve a desired concentration range (e.g., 10–6,000 ng/mL).[8]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma from a separate metformin stock solution.[7]

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[7]

  • Add 50 µL of the internal standard working solution (this compound) to each tube (excluding blank samples).[7][8]

  • Vortex the mixture for 2 minutes.[8]

  • Add 300 µL of acetonitrile to precipitate proteins.[8]

  • Vortex vigorously for 5 minutes.[8]

  • Centrifuge the mixture at 16,000 x g for 10 minutes.[8]

  • Transfer the supernatant to an autosampler vial.[8]

  • Dilute the supernatant with the mobile phase A (e.g., 2 mM Ammonium acetate in water) before injection.[8]

4. LC-MS/MS Conditions:

  • LC System: A standard UPLC or HPLC system.

  • Column: C18 reversed-phase column.[7]

  • Mobile Phase: A gradient elution using a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[7][8]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions:

    • Metformin: m/z 130 → 60[9]

    • This compound: m/z 136 → 60[9]

5. Data Analysis:

  • Quantify metformin concentrations by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample / Standard / QC add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute lc_separation LC Separation (C18 Column) dilute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

High-level workflow for metformin quantification in plasma samples.

Mechanism of Action of the Parent Compound: Metformin

While this compound serves as an analytical tool, the therapeutic effects are attributed to its parent compound, metformin. Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][4] Activation of AMPK in the liver leads to the inhibition of the mitochondrial respiratory chain, which in turn reduces hepatic glucose production and enhances insulin (B600854) sensitivity.[2][4] Furthermore, AMPK activation can inhibit the mTOR signaling pathway, which is implicated in cell growth and proliferation.[2]

signaling_pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain Metformin->Mitochondria inhibits AMPK AMPK Activation Mitochondria->AMPK leads to mTOR mTOR Inhibition AMPK->mTOR inhibits Glucose_Prod Reduced Hepatic Glucose Production AMPK->Glucose_Prod Insulin_Sens Enhanced Insulin Sensitivity AMPK->Insulin_Sens

Simplified signaling pathway of Metformin.

References

A Technical Guide to the Synthesis and Isotopic Purity of Metformin-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Metformin (B114582) (Metformin-d6) and the analytical methodologies used to determine its isotopic and chemical purity. This compound serves as a critical internal standard for the bioanalytical quantitation of Metformin by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and clinical studies.

Synthesis of this compound Hydrochloride

The most common and industrially viable synthesis of this compound involves a single-step condensation reaction. The process is analogous to the synthesis of unlabeled Metformin, substituting the key starting material with its deuterated counterpart.

Synthetic Strategy:

The core of the synthesis is the reaction between Dimethylamine-d6 Hydrochloride and Dicyandiamide (B1669379) (2-cyanoguanidine).[1] This reaction forms the biguanide (B1667054) structure of Metformin. The use of Dimethylamine-d6, where the six hydrogen atoms on the two methyl groups are replaced with deuterium, results in the final deuterated product. The reaction is typically carried out in a solvent like methanol (B129727) in the presence of a base, followed by acidification to yield the hydrochloride salt.[2]

cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product SM1 Dimethylamine-d6 HCl ((CD₃)₂NH·HCl) Reaction Condensation Reaction SM1->Reaction Combine & Heat SM2 Dicyandiamide (C₂H₄N₄) SM2->Reaction Combine & Heat Base Base (e.g., Sodium Methoxide) Base->Reaction Combine & Heat Solvent Solvent (e.g., Methanol) Solvent->Reaction Combine & Heat Acidification Acidification (HCl) Reaction->Acidification Neutralize & Form Salt Purification Purification (Crystallization) Acidification->Purification Isolate & Purify Product This compound HCl Purification->Product

Caption: Synthetic workflow for this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative example based on established chemical principles for biguanide synthesis.[1][2]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dicyandiamide in anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add Dimethylamine-d6 hydrochloride followed by the portion-wise addition of sodium methoxide. An exothermic reaction may be observed.

  • Condensation: Gently heat the reaction mixture to a target temperature (e.g., 40-60°C) and maintain for 2-5 hours.[2] Monitor the reaction progress by TLC or LC-MS to confirm the consumption of dicyandiamide.

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Workup and Acidification: Cool the residue to room temperature and dissolve it in purified water. Carefully add concentrated HCl dropwise to adjust the pH to approximately 2-3.[2] This step neutralizes the excess base and forms the hydrochloride salt of this compound.

  • Extraction: Add ethyl acetate to the aqueous solution, stir vigorously for 20 minutes, and then separate the layers. The aqueous phase contains the desired product.

  • Crystallization and Purification: Reduce the volume of the aqueous phase by distillation under reduced pressure. Add 80% ethanol to the concentrated solution and cool it in an ice bath or freezer to induce crystallization.

  • Isolation: Collect the crystalline product by filtration, wash the filter cake with a small amount of cold 80% ethanol, and dry under vacuum to yield this compound hydrochloride as a white crystalline solid.

Isotopic and Chemical Purity Analysis

To function as a reliable internal standard, this compound must possess high chemical and isotopic purity. The primary analytical techniques for verification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment Sample This compound HCl (Synthesized Product) Dissolution Dissolve in Appropriate Solvent Sample->Dissolution LCMS LC-MS/MS Analysis Dissolution->LCMS Inject NMR ¹H NMR Analysis Dissolution->NMR Analyze Data_LCMS Assess Mass Isotopologues (m/z 136, 135, etc.) Assess Chemical Purity LCMS->Data_LCMS Acquire Data Data_NMR Integrate Residual -CH₃ Signal NMR->Data_NMR Acquire Spectrum Result Determine Isotopic & Chemical Purity Data_LCMS->Result Calculate Data_NMR->Result Calculate

Caption: Analytical workflow for purity assessment of this compound.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for confirming the mass of this compound and assessing its isotopic enrichment. The mass difference of +6 Da compared to unlabeled Metformin is readily observed. Isotopic purity is determined by measuring the relative intensities of signals corresponding to Metformin-d0 to Metformin-d5 within the this compound sample.

Experimental Protocol: LC-MS/MS Analysis

1. Sample and Standard Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and unlabeled Metformin reference standard (1 mg/mL) in 50% methanol or purified water.[5][6]

  • Working Solutions: Prepare a dilution of the this compound stock solution in the initial mobile phase for direct infusion or LC injection.

2. LC Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 reversed-phase column is commonly used.[7]

  • Mobile Phase A: 2-10 mM Ammonium Acetate or Ammonium Formate in water, often with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile, often with 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5 µL.[5]

3. MS/MS Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • Metformin: m/z 130 → 60 and/or m/z 130 → 71.[5][6]

    • This compound: m/z 136 → 60 and/or m/z 136 → 77.[6]

  • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for each transition. Representative values are a cone voltage of 20 V and collision energy of 12 V.[6]

4. Data Analysis for Isotopic Purity:

  • Acquire full scan mass spectra of the this compound sample to observe the distribution of mass isotopologues (M+H)+.

  • Calculate the isotopic enrichment by comparing the peak areas of the ion corresponding to this compound (m/z 136) to the sum of the areas of all relevant isotopologues (m/z 130 through 136).[8]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a direct method to assess the degree of deuteration by quantifying the residual proton signal from the dimethylamine (B145610) moiety. In a fully deuterated sample, the characteristic singlet of the two methyl groups should be absent or significantly diminished.

Experimental Protocol: ¹H NMR Analysis

1. Sample Preparation:

  • Accurately weigh ~10 mg of the this compound hydrochloride sample.[9]

  • Dissolve the sample in 0.7 mL of a deuterated solvent, typically Dimethyl sulfoxide-d6 (DMSO-d6) or Deuterium oxide (D2O). DMSO-d6 is often preferred as it allows for the observation of exchangeable N-H protons.[9]

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard 1D proton experiment.

  • Analysis:

    • Acquire the ¹H NMR spectrum of the this compound sample.

    • Acquire a reference ¹H NMR spectrum of an unlabeled Metformin HCl standard under identical conditions.

    • In the unlabeled Metformin spectrum, identify the singlet corresponding to the six protons of the N,N-dimethyl group, which appears at approximately 2.92 ppm in DMSO-d6.[9]

    • In the spectrum of the this compound sample, integrate this residual signal (if any) relative to a known internal standard or a non-exchangeable proton signal from the molecule itself (if available, though not applicable for Metformin). The reduction in the integral of this peak directly relates to the isotopic purity.

Data Presentation

Quantitative data regarding the specifications and analysis of this compound are summarized below.

Table 1: Typical Product Specifications for this compound Hydrochloride

ParameterSpecificationMethod
Chemical Purity≥98%HPLC
Isotopic Enrichment≥99 atom % DMass Spectrometry
Deuterated Forms (d1-d6)≥98%Mass Spectrometry

Note: Specifications are typical values from commercial suppliers and may vary.

Table 2: Key Mass Spectrometry Parameters for Metformin Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Metformin130.160.171.1[5]
This compound136.160.1[6]77.1

Note: The m/z 60.1 product ion arises from a characteristic fragmentation and is often used for both the labeled and unlabeled compound.[6]

References

Physicochemical Properties of Metformin-d6 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Metformin-d6 hydrochloride (CAS No: 1185166-01-1). This deuterated analog of metformin (B114582) hydrochloride is primarily utilized as an internal standard for the quantification of metformin in biological samples by mass spectrometry.[1][2] A thorough understanding of its physicochemical characteristics is crucial for the development of robust analytical methods and for its application in metabolic research.

Core Physicochemical Data

The key physicochemical properties of this compound hydrochloride are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Chemical Properties
PropertyValueSource(s)
Chemical Name N,N-dimethyl-d6-imidodicarbonimidic diamide, monohydrochloride[1]
Synonyms 1,1-Dimethylbiguanide-d6 hydrochloride, Metformin-(dimethyl-d6) hydrochloride[1]
Chemical Formula C₄H₅D₆N₅ • HCl[1]
Molecular Weight 171.66 g/mol [3]
CAS Number 1185166-01-1[1]
Appearance White to off-white crystalline solid[4][5]
Table 2: Physical and Spectroscopic Properties
PropertyValueSource(s)
Melting Point 215-218 °C[3]
pKa 12.4 (for non-deuterated Metformin HCl)[6][7]
UV λmax 235 nm[8]
Table 3: Solubility Data
SolventSolubilitySource(s)
Water 50 mg/mL (291.27 mM)[3]
DMSO 50 mg/mL (291.27 mM)[3]
Methanol (B129727) Slightly soluble[5]
Aqueous Acid Slightly soluble[5]
PBS (pH 7.2) 1 mg/mL[1]
Table 4: Isotopic Purity
ParameterSpecificationSource(s)
Deuterium Incorporation ≥98% deuterated forms (d1-d6)[1]
Normalized Intensity (d6) 99.39%[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are representative of standard pharmaceutical analysis techniques.

Melting Point Determination

The melting point of this compound hydrochloride can be determined using the capillary method as per the United States Pharmacopeia (USP) guidelines.[9][10]

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

  • Glass capillary tubes (closed at one end).

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry this compound hydrochloride is introduced into a capillary tube. The tube is tapped gently to pack the sample to a height of 2.5-3.5 mm.[10]

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a rate of approximately 10 °C per minute until it is about 10 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[10]

  • The temperature at which the substance begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound hydrochloride in a given solvent is determined using the shake-flask method.[11]

Apparatus:

  • Glass vials with screw caps.

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment.

  • Analytical balance.

  • Centrifuge.

  • HPLC-UV or other suitable analytical instrument for concentration measurement.

Procedure:

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a glass vial.

  • Equilibration: The vials are sealed and placed in a temperature-controlled shaker or stirrer and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation.

  • Quantification: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved this compound hydrochloride is determined using a validated analytical method such as HPLC-UV.

Isotopic Purity Determination by LC-MS/MS

The isotopic purity of this compound hydrochloride is typically determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13]

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Appropriate HPLC column (e.g., C18).

Procedure:

  • Sample Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., 50% methanol in water). This is further diluted to an appropriate concentration for LC-MS/MS analysis.[12]

  • Chromatographic Separation: The sample is injected into the HPLC system. A suitable mobile phase gradient is used to separate this compound from any potential impurities.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The instrument is operated in positive ion mode.

  • Data Acquisition: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the molecular ions of this compound (e.g., m/z 136) and its potential isotopologues (d0 to d5).[14]

  • Data Analysis: The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Visualizations

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for determining the isotopic purity of this compound hydrochloride using LC-MS/MS.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis prep1 Dissolve this compound HCl in appropriate solvent prep2 Dilute to working concentration prep1->prep2 lc1 Inject sample into HPLC prep2->lc1 lc2 Chromatographic separation on C18 column lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Monitor m/z for d0-d6 isotopologues ms1->ms2 analysis1 Determine relative abundance of each isotopologue ms2->analysis1 analysis2 Calculate isotopic purity analysis1->analysis2

Caption: Workflow for Isotopic Purity Determination by LC-MS/MS.

Metformin's Mechanism of Action: AMPK Signaling Pathway

As this compound hydrochloride is used as an internal standard for metformin, understanding the parent compound's mechanism of action is relevant. Metformin's primary therapeutic effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[15][16]

G Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits AMP_ATP Increased AMP/ATP ratio Mito->AMP_ATP decreases ATP production AMPK AMPK Activation AMP_ATP->AMPK activates Gluco Inhibition of Gluconeogenesis AMPK->Gluco Lipid Inhibition of Lipogenesis AMPK->Lipid Uptake Increased Glucose Uptake AMPK->Uptake

Caption: Simplified AMPK signaling pathway activated by Metformin.

References

Metformin-d6 CAS number and commercial suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Metformin-d6, a deuterated analog of the widely used anti-diabetic drug metformin (B114582). It is primarily utilized as an internal standard in quantitative bioanalytical assays, particularly for pharmacokinetic and metabolic studies of metformin. This document covers its chemical identity, commercial availability, and detailed experimental protocols for its application. Additionally, it elucidates the key signaling pathways of metformin, providing a foundational understanding for researchers in drug metabolism and clinical pharmacology.

Core Chemical and Physical Data

This compound, also known as (N,N-dimethyl-d6)-imidodicarbonimidic diamide, is a stable isotope-labeled version of metformin. The deuterium (B1214612) labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification methods.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValue
CAS Number 1185166-01-1[1][2][3][4]
Molecular Formula C4H5D6N5 • HCl[1]
Molecular Weight 171.66 g/mol [2][3]
Appearance White to off-white solid[3]
Purity Typically ≥98% deuterated forms (d1-d6)[1]
Solubility Soluble in aqueous acid (slightly), DMSO (slightly), and Methanol (slightly)[3][5]
Storage Temperature -20°C for long-term storage[3]

Commercial Availability

This compound hydrochloride is available from several reputable suppliers of research chemicals and analytical standards. Researchers can procure this compound from the following vendors, among others:

Table 2: Commercial Suppliers of this compound Hydrochloride

SupplierProduct Name
Cayman Chemical This compound (hydrochloride)[1]
Santa Cruz Biotechnology This compound, Hydrochloride[2]
United States Biological This compound, Hydrochloride[3]
LGC Standards This compound Hydrochloride[4]
ChemicalBook This compound, HYDROCHLORIDE[5]
InvivoChem This compound hydrochloride (1,1-Dimethylbiguanide-d6 (hydrochloride))[6]
Pharmaffiliates This compound[7]
MCE (MedChemExpress) This compound hydrochloride
Sigma-Aldrich Metformin-(dimethyl-d6) hydrochloride analytical standard

Experimental Protocols: Quantification of Metformin using this compound

This compound is the internal standard of choice for the accurate quantification of metformin in biological matrices such as plasma, serum, and tissue homogenates by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control sample.

  • Add 50 µL of the internal standard working solution (this compound, e.g., 250 ng/mL in acetonitrile).

  • Vortex the mixture for 2 minutes.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins and vortex for 5 minutes.

  • Centrifuge the mixture at 16,000 x g for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • For some methods, the supernatant may be diluted (e.g., with 1.0 mL of the initial mobile phase) before injection.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 2 mM ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Metformin: The precursor ion is typically m/z 130, with product ions around m/z 60 and 71.

    • This compound: The precursor ion is m/z 136, with a primary product ion at m/z 60.[9]

Table 3: Example LC-MS/MS Parameters

ParameterCondition
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transition (Metformin) 130.1 → 71.1
MRM Transition (this compound) 136.1 → 77.1

Note: These parameters are illustrative and should be optimized for the specific instrumentation used.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Fig. 1: Bioanalytical workflow for metformin quantification.

Metformin's Signaling Pathways

Metformin exerts its therapeutic effects through multiple molecular mechanisms, primarily centered around the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

AMPK-Dependent Pathway

The primary mechanism of action of metformin involves the inhibition of mitochondrial respiratory chain complex I.[10] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.

Activated AMPK then phosphorylates and regulates numerous downstream targets, leading to:

  • Inhibition of Gluconeogenesis: AMPK activation leads to the downregulation of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.

  • Inhibition of mTORC1 Signaling: AMPK can inhibit the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. By inhibiting mTORC1, metformin can influence cellular metabolism and has been investigated for its potential anti-cancer properties.

  • Increased Glucose Uptake: In peripheral tissues like muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.

G cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP leads to AMPK AMPK Activation AMP_ATP->AMPK activates Gluco Inhibition of Gluconeogenesis AMPK->Gluco promotes mTORC1 Inhibition of mTORC1 Signaling AMPK->mTORC1 inhibits GLUT4 Increased GLUT4 Translocation AMPK->GLUT4 promotes

Fig. 2: Metformin's primary AMPK-dependent signaling pathway.
AMPK-Independent Mechanisms

Recent research has also highlighted AMPK-independent mechanisms of metformin action. These include:

  • Inhibition of mitochondrial glycerophosphate dehydrogenase: This reduces the conversion of glycerol (B35011) to glucose.

  • Antagonism of glucagon (B607659) signaling: Metformin can inhibit the production of cyclic AMP (cAMP), thereby blunting the effects of glucagon on hepatic glucose production.[10]

  • Alteration of the gut microbiome: Metformin has been shown to modulate the composition of the gut microbiota, which may contribute to its overall metabolic benefits.

This technical guide provides a comprehensive overview of this compound for research and drug development professionals. Its well-characterized properties and the established analytical methods make it an indispensable tool for the accurate and reliable quantification of metformin in various biological matrices. A thorough understanding of metformin's complex signaling pathways is crucial for ongoing research into its therapeutic applications beyond type 2 diabetes.

References

The Gold Standard: A Technical Guide to the Rationale for Using Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and environmental testing, the pursuit of accuracy and precision is paramount. Complex biological matrices often introduce significant analytical challenges, including matrix effects, variability in sample extraction, and instrumental drift. To mitigate these issues and ensure the reliability of quantitative data, the use of a stable isotope-labeled internal standard (SIL-IS) has become the gold standard, with deuterated internal standards being the most common and critical tool in the analytical chemist's arsenal.

This technical guide provides an in-depth exploration of the fundamental rationale for employing deuterated internal standards in mass spectrometry. We will delve into the core principles, present comparative data, provide detailed experimental protocols, and visualize the associated workflows and logical frameworks.

Core Principles: Why Deuterated Standards are Indispensable

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (B1214612) (²H or D). The fundamental premise behind its use is that the deuterated analog is chemically and physically almost identical to the analyte. This near-identical nature ensures that it behaves in a highly similar manner throughout the entire analytical process—from sample preparation to detection.

The primary advantages of using a deuterated internal standard in mass spectrometry-based bioanalysis include:

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a major source of inaccuracy in LC-MS/MS analysis. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.

  • Correction for Sample Preparation Variability: The process of extracting an analyte from a complex matrix can be subject to variability, leading to inconsistent recovery. A deuterated internal standard, when added at the beginning of the sample preparation process, experiences the same losses as the analyte. The analyte-to-internal standard ratio, therefore, remains constant, correcting for any inconsistencies in extraction efficiency.

  • Mitigation of Instrumental Variability: Fluctuations in instrument performance, such as variations in injection volume or detector response, can impact the accuracy of measurements. As both the analyte and the deuterated internal standard are affected proportionally by these variations, their ratio provides a stable and reliable quantitative measure.

  • Improved Accuracy and Precision: By compensating for the aforementioned sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays. This is crucial for regulated bioanalysis, where adherence to stringent validation criteria is mandatory.

Data Presentation: The Quantitative Advantage of Deuterated Internal Standards

The superior performance of a deuterated internal standard over a non-isotopically labeled (structural analog) internal standard is evident when examining key bioanalytical method validation parameters. The following table presents a comparative summary of typical performance characteristics.

Validation ParameterAcceptance Criteria (Typical)Performance with Deuterated ISPerformance with Alternative IS (Hypothetical)
Linearity (r²) ≥ 0.99> 0.998> 0.98
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.4% to +8.1%-25% to +30%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.2%≤ 25%
Matrix Effect (% CV) ≤ 15%< 10%> 20%
Recovery (% CV) Consistent and reproducible< 15%Variable

*LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard. The

Understanding the Fragmentation Pattern of Metformin-d6 in MS/MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of Metformin-d6. As the stable isotope-labeled internal standard of choice for the quantification of Metformin (B114582), a thorough understanding of its behavior in a mass spectrometer is critical for developing robust and reliable bioanalytical methods. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.

Ionization and Precursor Ion

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, this compound is typically ionized using positive-mode electrospray ionization (ESI).[1][2] This process results in the formation of a protonated molecule, which serves as the precursor ion for subsequent fragmentation. The six deuterium (B1214612) atoms on the dimethylamino group give this precursor ion a mass-to-charge ratio (m/z) of 136.[2][3]

MS/MS Fragmentation Pathways of this compound

Upon entering the collision cell of a tandem mass spectrometer, the this compound precursor ion (m/z 136) undergoes collision-induced dissociation (CID), leading to the formation of specific, stable product ions. The fragmentation is characterized by the cleavage of the biguanide (B1667054) backbone, resulting in two primary, well-documented product ions.

The fragmentation process is visualized in the diagram below, illustrating the generation of the key product ions from the protonated this compound precursor.

Caption: Fragmentation pathway of protonated this compound (m/z 136).

The two principal fragmentation routes are:

  • Formation of Product Ion m/z 77 : This involves a cleavage and rearrangement, resulting in the loss of a neutral guanidine (B92328) molecule (CH₅N₃) and the formation of the deuterated product ion [C3HD6N2]+.[4][5]

  • Formation of Product Ion m/z 60 : This pathway involves the cleavage of the bond between the nitrogen of the dimethylamino group and the adjacent carbon, leading to the loss of a neutral d6-dimethylcyanamide molecule and the formation of the protonated guanidine fragment [CH6N3]+.[1][2] This is the most commonly monitored transition for quantification due to its high intensity.

Quantitative Data Summary

For quantitative bioanalysis, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). The table below summarizes the key MRM transitions for both Metformin and its deuterated internal standard, this compound.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Formula of Product IonRole in Assay
Metformin 13071[C₃H₇N₂]⁺Quantifier[1][5]
13060[CH₆N₃]⁺Qualifier[2]
This compound 13677[C₃HD₆N₂]⁺Quantifier/Qualifier[4][5]
13660[CH₆N₃]⁺Quantifier[2]

Experimental Protocols

A generalized LC-MS/MS protocol for the quantification of Metformin using this compound is detailed below. This protocol is a composite of methodologies frequently cited in peer-reviewed literature.[1][2]

Sample Preparation: Protein Precipitation

This method is widely used for its simplicity and efficiency in removing proteins from biological matrices like plasma.[1][6]

  • Aliquoting : Aliquot 50 µL of the plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition : Add 50 µL of the this compound internal standard working solution (e.g., 250 ng/mL in acetonitrile) to each tube.

  • Precipitation : Add 300 µL of acetonitrile (B52724) to induce protein precipitation.

  • Mixing : Vortex the mixture thoroughly for approximately 2-5 minutes.

  • Centrifugation : Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean autosampler vial.

  • Dilution : Dilute the supernatant with an aqueous mobile phase component (e.g., 1.0 mL of 2 mM Ammonium acetate (B1210297) in water) to ensure compatibility with the reverse-phase LC system.[1]

Liquid Chromatography (LC)
  • System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly employed.[6]

  • Mobile Phase A : 2 mM Ammonium acetate in water with 0.1% formic acid.[1]

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Gradient : A gradient elution is typically used to separate Metformin from endogenous matrix components.

  • Injection Volume : 5 µL.

Mass Spectrometry (MS)
  • System : A triple quadrupole mass spectrometer.[2][6]

  • Ion Source : Electrospray Ionization (ESI).

  • Polarity : Positive.

  • Mode : Multiple Reaction Monitoring (MRM).[6]

  • Monitored Transitions :

    • Metformin: m/z 130 → 71 (Quantifier); m/z 130 → 60 (Qualifier).

    • This compound: m/z 136 → 60 (Quantifier).[2]

  • Source Parameters : Optimized for maximum signal intensity (e.g., Capillary Voltage: 0.5-3.5 kV, Cone Voltage: 20 V, Collision Energy: 12 V).[2]

The overall analytical process from sample receipt to final data analysis is depicted in the workflow diagram below.

Experimental_Workflow sample Plasma Sample (Calibrator, QC, or Unknown) is_addition Add this compound (Internal Standard) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifuge Centrifugation (16,000 x g) precipitation->centrifuge transfer Supernatant Transfer & Dilution centrifuge->transfer injection LC-MS/MS Injection transfer->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM Mode) separation->detection quantification Data Processing & Quantification detection->quantification

Caption: General experimental workflow for Metformin analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. By leveraging this knowledge of its specific fragmentation patterns and employing the outlined protocols, researchers can develop and validate highly selective and sensitive LC-MS/MS methods for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

References

Stability of Metformin-d6 in Biological Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of Metformin-d6, a deuterated internal standard crucial for the accurate quantification of metformin (B114582) in biological matrices. Ensuring the stability of the internal standard is paramount for the integrity of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document summarizes quantitative stability data, details experimental protocols, and visualizes relevant workflows and signaling pathways.

Introduction to this compound and its Importance in Bioanalysis

Metformin is a first-line medication for the treatment of type 2 diabetes.[1] Accurate measurement of metformin concentrations in biological fluids is essential for drug development and clinical management. This compound, a stable isotope-labeled version of metformin, is the preferred internal standard for bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its use allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision.[2] The fundamental assumption in using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest in terms of extraction recovery, ionization response, and stability.[3] Therefore, understanding the stability of this compound in various biological matrices is critical for validating reliable bioanalytical assays.

Quantitative Stability Data of Metformin in Biological Matrices

The following tables summarize the stability of metformin in human plasma, whole blood, urine, and tissue homogenates under various storage conditions. As this compound is chemically analogous to metformin, its stability is expected to be comparable. The data is presented as the percentage change or recovery, with acceptance criteria for stability generally being within ±15% of the nominal concentration.

Table 1: Stability of Metformin in Human Plasma

Stability ConditionMatrixTemperatureDurationConcentration LevelsStability Outcome (% Change/Recovery)Reference
Freeze-ThawHuman Plasma-20°C to Room Temp.3 cycles1.5 µg/mL & 5.6 µg/mLStable[4]
Freeze-ThawHuman Plasma-70°C to Room Temp.3 cycles50-50,000 ng/mL rangeStable[5]
Freeze-ThawHuman PlasmaNot Specified4 cycles0.5-500 ng/mL rangeStable[6]
Freeze-ThawHuman PlasmaNot Specified1-3 cycles15 ng/mL & 1600 ng/mL2.95% to 7.46% change
Short-Term (Bench-Top)Human PlasmaRoom Temperature6 hours15 ng/mL & 1600 ng/mL13.33% to 15.10% change[1]
Short-Term (Bench-Top)Human PlasmaRoom Temperature6 hours1.5 µg/mL & 5.6 µg/mLStable
Short-Term (Bench-Top)Human PlasmaRoom Temperature24 hours0.5-500 ng/mL rangeStable[6]
Long-TermHuman Plasma-20°C1 day1.5 µg/mL & 5.6 µg/mLStable[4]
Long-TermHuman Plasma-20°C30 days0.18-6 µg/mL rangeStable[7]
Long-TermHuman Plasma-20°C and -80°C38 days0.5-500 ng/mL rangeStable[6]
Long-TermHuman Plasma-70°C147 days50-50,000 ng/mL rangeStable[5]
Post-PreparativeHuman Plasma4°C88 hours0.5-500 ng/mL rangeStable[6]
Post-PreparativeHuman Plasma10°C (Autosampler)24 hours15 ng/mL & 1600 ng/mL5.00% to 13.74% change[1]

Table 2: Stability of Metformin in Whole Blood, Urine, and Tissue Homogenates

Stability ConditionMatrixTemperatureDurationStability Outcome (% Change/Recovery)Reference
Short-Term (Bench-Top)Rat Whole BloodRoom Temperature2 hoursStable[5]
Short-Term (Bench-Top)Rat Whole BloodIce-Water Bath2 hoursStable[5]
Long-TermHuman Urine-70°C30 daysStable[8]
Long-TermMouse Plasma-80°C82 days95.6% to 112.5%[9]
Freeze-ThawMouse Plasma-80°C to Room Temp.2 cycles89.7% to 102.5%[9]
Short-Term (Bench-Top)Mouse PlasmaRoom Temperature8 hours92.1% to 95.8%[9]
Post-PreparativeMouse Plasma & TissueRoom Temperature48 hours96.3% to 108.7%[9]

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies for this compound in biological matrices, based on common practices in bioanalytical method validation.

Preparation of Stability Quality Control (QC) Samples
  • Stock Solutions: Prepare separate stock solutions of metformin and this compound in an appropriate solvent (e.g., methanol (B129727) or a mix of methanol and water).[10]

  • Spiking Solutions: Prepare spiking solutions of metformin from its stock solution at concentrations corresponding to low and high QC levels.

  • Matrix Spiking: Spike a pool of blank biological matrix (e.g., human plasma) with the metformin spiking solutions to achieve the desired low and high QC concentrations.

  • Internal Standard Addition: For analysis, a working solution of this compound is added to all samples, including the stability QCs.

Freeze-Thaw Stability
  • Sample Preparation: Aliquot the low and high QC samples into multiple vials.

  • Freezing: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[11][12]

  • Thawing: Remove the samples from the freezer and allow them to thaw completely unassisted at room temperature.[12]

  • Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.[11][12]

  • Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability
  • Sample Preparation: Aliquot the low and high QC samples.

  • Incubation: Place the samples on a laboratory bench at room temperature for a specified period that simulates the expected sample handling time (e.g., 4, 6, or 24 hours).[4][6]

  • Analysis: After the incubation period, analyze the samples with a fresh calibration curve and QCs.

  • Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Long-Term Stability
  • Sample Preparation: Aliquot a sufficient number of low and high QC samples for all time points.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis at Time Points: At specified intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze them against a fresh calibration curve and QCs.

  • Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration for the duration of the study.

Post-Preparative (Autosampler) Stability
  • Sample Preparation: Process a set of low and high QC samples as for a regular analytical run.

  • Storage: Place the processed samples in the autosampler at the specified temperature (e.g., 4°C or 10°C).

  • Re-injection: Re-inject the samples after a specified duration (e.g., 24 or 48 hours).

  • Analysis: Compare the results from the re-injected samples to the initial results or to a fresh calibration curve.

  • Acceptance Criteria: The mean concentration of the post-preparative stability samples should be within ±15% of the initial concentration.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Bioanalytical Stability Studies

The following diagram illustrates a typical workflow for assessing the stability of an analyte and its internal standard in a biological matrix.

G cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Sample Analysis cluster_data Data Evaluation prep_stock Prepare Analyte & IS Stock Solutions prep_qc Spike Blank Matrix to Create Low & High QCs prep_stock->prep_qc ft_stability Freeze-Thaw Cycles (-20°C/-80°C to RT) prep_qc->ft_stability Aliquot QCs bt_stability Bench-Top (Room Temperature) prep_qc->bt_stability Aliquot QCs lt_stability Long-Term Storage (-20°C / -80°C) prep_qc->lt_stability Aliquot QCs extraction Protein Precipitation & IS Addition ft_stability->extraction bt_stability->extraction lt_stability->extraction pp_stability Post-Preparative (Autosampler) extraction->pp_stability Store & Re-inject lcms LC-MS/MS Analysis extraction->lcms comparison Compare Stability QC Concentrations to Nominal Values lcms->comparison cal_curve Prepare Fresh Calibration Curve & QCs cal_curve->comparison acceptance Acceptance Criteria: Within ±15% comparison->acceptance G cluster_downstream Downstream Effects metformin Metformin mitochondria Mitochondrial Respiratory Chain (Complex I) metformin->mitochondria Inhibits amp_atp ↑ AMP/ATP Ratio mitochondria->amp_atp lkb1 LKB1 amp_atp->lkb1 Activates ampk AMPK Activation lkb1->ampk Phosphorylates gluconeo ↓ Gluconeogenesis (PEPCK, G6Pase) ampk->gluconeo Regulates glucose_uptake ↑ Glucose Uptake (GLUT4 Translocation) ampk->glucose_uptake Regulates lipid_syn ↓ Lipid Synthesis (↓ ACC, SREBP-1) ampk->lipid_syn Regulates protein_syn ↓ Protein Synthesis (↓ mTORC1) ampk->protein_syn Regulates

References

Methodological & Application

Application Note: LC-MS/MS Method for the Quantification of Metformin in Human Plasma Using Metformin-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin (B114582) is a first-line oral biguanide (B1667054) medication for the treatment of type 2 diabetes, primarily functioning by decreasing hepatic glucose production and enhancing insulin (B600854) sensitivity.[1][2] Accurate and reliable quantification of metformin in biological matrices, such as human plasma, is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure both safety and efficacy.[1]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of metformin in human plasma. The method employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard, Metformin-d6, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][3] Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[1]

Signaling Pathway and Mechanism of Action

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[2][4] It inhibits the mitochondrial respiratory chain complex I, leading to a shift in the cellular energy balance (increased AMP/ATP ratio).[1] This change activates AMPK, a key regulator of cellular energy homeostasis, which in turn phosphorylates downstream targets to reduce gluconeogenesis in the liver and increase glucose uptake in peripheral tissues.[1][5]

Metformin Metformin Mito Mitochondrial Respiratory Chain Complex I Metformin->Mito Inhibits ATP Decrease in Cellular ATP Mito->ATP AMPK AMPK Activation ATP->AMPK Gluconeo Reduced Hepatic Gluconeogenesis AMPK->Gluconeo Uptake Increased Glucose Uptake AMPK->Uptake

Caption: Metformin's mechanism of action via AMPK signaling.

Experimental Protocols

Materials and Reagents
  • Metformin hydrochloride (Reference Standard)

  • This compound (Internal Standard, IS)[4]

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Primary Stock Solutions: Prepare individual stock solutions of metformin (1 mg/mL) and this compound (1 mg/mL) in 50% methanol-water.[1] These solutions should be stored at -20°C.[3]

  • Working Standard Solutions: Serially dilute the metformin stock solution with 50% methanol-water to create working solutions for calibration standards (CS) over a concentration range of 10–6,000 ng/mL.[3]

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to prepare a working solution at a concentration of 250 ng/mL.[1][3]

  • Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking 190 µL of blank human plasma with 10 µL of the appropriate metformin working solution.[3] QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), using a separate stock solution from the one used for calibration standards.[1]

Plasma Sample Preparation Protocol

This method utilizes a simple and efficient protein precipitation procedure.[3]

cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Plasma Sample is 2. Add 50 µL This compound IS plasma->is precip 3. Add 300 µL Cold Acetonitrile is->precip vortex1 4. Vortex (2 min) precip->vortex1 centrifuge 5. Centrifuge (16,000 x g, 10 min) vortex1->centrifuge supernatant 6. Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject 7. Inject 5 µL into LC-MS/MS System supernatant->inject

Caption: Workflow for plasma sample preparation.

Detailed Steps:

  • Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 50 µL of the this compound internal standard working solution (250 ng/mL) to each tube.[1][3]

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins and vortex the mixture for 2 minutes.[1]

  • Centrifuge the tubes at 16,000 x g for 10 minutes to pellet the precipitated proteins.[1][3]

  • Carefully transfer the clear supernatant to an autosampler vial.[3]

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[1][3]

LC-MS/MS Instrumental Conditions

The analysis is performed using a system such as an Agilent 1290 Infinity HPLC coupled to a Sciex 6500 Q-Trap or equivalent.[1]

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System Agilent 1290 Infinity HPLC or equivalent[1]
Column Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[1][3]
Mobile Phase A 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min[1]
Gradient Start at 5% B, ramp to 95% B over 1.5 min, hold for 1 min, return to 5% B
Column Temp. 40°C[1]
Injection Vol. 5 µL[1]

| Total Run Time | 4.0 minutes[1] |

Table 2: Mass Spectrometry Parameters

Parameter Condition
MS System Sciex 6500 Q-Trap or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
MRM Transition Metformin: 130.1 -> 60.2 m/z[1][6]
This compound (IS): 136.1 -> 66.2 m/z[1]
Source Temp. 150°C[7]
Desolvation Temp. 650°C[7]

| Capillary Voltage | 0.7 kV[7] |

Data Presentation and Method Validation

The method was validated according to FDA and ICH M10 guidelines for bioanalytical method validation.[1]

Table 3: Linearity and Sensitivity

Parameter Result
Calibration Curve Range 10 - 6000 ng/mL[3]
Regression Model Linear, 1/x² weighting[1]
Correlation (r²) > 0.995[1]

| LLOQ | 10 ng/mL[1] |

Table 4: Intra-day and Inter-day Precision and Accuracy

QC Level Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LQC 30 ≤ 5.5 95.2 ± 4.1 ≤ 6.8 98.1 ± 5.2
MQC 3000 ≤ 4.2 102.1 ± 3.8 ≤ 5.1 101.5 ± 4.5
HQC 4800 ≤ 3.5 97.8 ± 3.5 ≤ 4.8 101.2 ± 4.8

(Data are representative and based on typical acceptance criteria)

Table 5: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Recovery (%) Matrix Effect (%)
LQC 30 98.2 1.8
HQC 4800 101.5 -1.2

(Results indicate high extraction efficiency and negligible matrix effects, demonstrating the method's robustness)[1][3]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of metformin in human plasma.[1] The simple protein precipitation sample preparation and short chromatographic run time make it highly suitable for high-throughput analysis in a regulated bioanalytical laboratory.[1] The use of a deuterated internal standard ensures accuracy and reproducibility.[3] The method demonstrates excellent performance characteristics that meet international validation guidelines, confirming its utility for clinical and pharmacokinetic research.[1]

References

Application Notes and Protocols for Plasma Sample Preparation of Metformin-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Metformin (B114582) and its deuterated internal standard, Metformin-d6, from human plasma. The described methods are suitable for quantitative analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a crucial technique in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1]

Introduction

Metformin is a first-line oral biguanide (B1667054) medication for the treatment of type 2 diabetes.[1] Accurate quantification of metformin in plasma is essential for assessing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is a stable isotope-labeled internal standard commonly used in bioanalytical methods to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[2]

This document outlines three common sample preparation techniques:

  • Protein Precipitation (PPT): A rapid and straightforward method suitable for high-throughput analysis.[3]

  • Liquid-Liquid Extraction (LLE): A technique that offers cleaner extracts by partitioning the analyte into an immiscible organic solvent.[4]

  • Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts, minimizing matrix effects.[5]

The choice of method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the plasma matrix.

Quantitative Data Summary

The following tables summarize key quantitative parameters for each sample preparation technique based on published literature. It is important to note that these values are derived from different studies and direct comparison should be considered with caution as experimental conditions may vary.

Table 1: Comparison of Sample Preparation Techniques for Metformin Analysis

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction (Ion-Pair)
Analyte Recovery 81% - >95%[2][6][7]88.5% - 98%[1][4]>98%[5]
Linearity Range 0.5 - 500 ng/mL[7]10 - 5000 ng/mL[1]5 - 2000 ng/mL (general)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[7]7.8 ng/mL[1]5 ng/mL[5]
Matrix Effect Generally higher than SPE and LLEModerateMinimal[5]
Throughput High[3]MediumLow to Medium
Cost per Sample LowMediumHigh
Simplicity Simple[3]ModerateComplex

Table 2: Reported Recovery Data for Metformin

Sample Preparation MethodMetformin Concentration (ng/mL)Mean Recovery (%)Reference
Protein Precipitation3095.2[6]
Protein Precipitation400097.8[6]
Protein PrecipitationNot Specified81[7]
Liquid-Liquid Extraction10093.7[1]
Liquid-Liquid Extraction100088.5[1]
Solid-Phase Extraction (Ion-Pair)Not Specified>98[5]

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a rapid and simple method for the extraction of Metformin and this compound from plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Metformin and this compound reference standards

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of Metformin and this compound at a concentration of 1 mg/mL in 50% methanol.

    • Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 250 ng/mL) in acetonitrile.

    • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of Metformin working solutions.

  • Sample Preparation:

    • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

    • Add 150 µL of acetonitrile (containing 0.1% formic acid for improved protein precipitation) to each tube.[3]

    • Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protein Precipitation Workflow plasma 50 µL Plasma Sample is Add 50 µL this compound (Internal Standard) plasma->is ppt_solvent Add 150 µL Acetonitrile (with 0.1% Formic Acid) is->ppt_solvent vortex1 Vortex (30s) ppt_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a cleaner sample extract compared to protein precipitation by utilizing the partitioning of Metformin into an organic solvent.

Materials:

  • Human plasma (K2-EDTA)

  • Metformin and this compound reference standards

  • 1-Butanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Acetic Acid solution (e.g., 0.2%)

  • Microcentrifuge tubes (1.5 mL) or glass tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock and working solutions as described in the PPT protocol.

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a suitable tube.

    • Add 20 µL of the this compound internal standard working solution.

    • Add a small volume of NaOH solution to alkalize the sample (to facilitate the extraction of the basic metformin molecule).[1]

    • Add 600 µL of the extraction solvent (1-butanol/n-hexane, 50:50, v/v).[1][4]

  • Extraction:

    • Vortex the tubes vigorously for 1 minute to ensure efficient extraction.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Back-Extraction (optional but recommended for cleaner samples):

    • Add 100 µL of 0.2% acetic acid to the collected organic layer.

    • Vortex for 1 minute to transfer Metformin and this compound back into the acidic aqueous phase.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the lower aqueous layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic layer (or the aqueous layer from back-extraction) to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Liquid-Liquid Extraction Workflow plasma 100 µL Plasma Sample is Add 20 µL this compound plasma->is alkalize Alkalize with NaOH is->alkalize extraction_solvent Add 600 µL 1-Butanol/n-Hexane (1:1) alkalize->extraction_solvent vortex1 Vortex (1 min) extraction_solvent->vortex1 centrifuge1 Centrifuge (3000 x g, 5 min) vortex1->centrifuge1 transfer_organic Transfer Organic Layer centrifuge1->transfer_organic back_extraction Back-extract with 0.2% Acetic Acid (Optional) transfer_organic->back_extraction evaporate Evaporate to Dryness transfer_organic->evaporate Without Back-Extraction back_extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE) Protocol (Ion-Pair SPE)

This protocol utilizes an ion-pairing reagent to retain the polar Metformin on a solid-phase cartridge, resulting in a very clean extract.

Materials:

  • Human plasma (K2-EDTA)

  • Metformin and this compound reference standards

  • SPE cartridges (e.g., C18 or a specific ion-exchange phase)

  • Ion-pairing reagent (e.g., sodium dodecyl sulfate (B86663) - SDS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • SPE manifold

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Preparation of Solutions:

    • Prepare stock and working solutions as described in the PPT protocol.

    • Prepare an ion-pairing solution (e.g., 10 mM SDS in water).

    • Prepare conditioning, washing, and elution solvents as required for the specific SPE cartridge.

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water through it.

  • Sample Loading:

    • Mix 200 µL of plasma with the this compound internal standard.

    • Add the ion-pairing solution to the plasma sample.

    • Load the entire mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering substances. A typical wash solution might be a low percentage of organic solvent in water (e.g., 5% methanol in water).

  • Elution:

    • Elute Metformin and this compound from the cartridge using a suitable elution solvent. For ion-pair SPE, this could be a higher concentration of organic solvent, possibly with an acid or base to disrupt the ion-pairing. A common eluent is methanol.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.

Solid-Phase Extraction Workflow condition Condition SPE Cartridge (Methanol, Water) load Load Plasma Sample (+ this compound & Ion-Pair Reagent) condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analytes (e.g., Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Solid-Phase Extraction of Metformin and its Deuterated Analog: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase extraction (SPE) of metformin (B114582) and its stable isotope-labeled internal standard, metformin-d6, from biological matrices. The protocols and data presented are essential for bioanalytical method development, pharmacokinetic studies, and therapeutic drug monitoring.

Introduction

Metformin is a first-line oral medication for the treatment of type 2 diabetes. Accurate and reliable quantification of metformin in biological samples is crucial for assessing its efficacy and safety. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note details a robust SPE method utilizing a mixed-mode cation exchange sorbent, which has demonstrated high recovery and selectivity for metformin. This compound is employed as an internal standard to ensure the accuracy and precision of the quantification.[1][2][3]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described SPE method.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Metformin3.05.0[4]
Metformin3.09.2[5]

Table 2: Recovery and Precision

AnalyteConcentration (ng/mL)Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
MetforminLow QC>98[4][6]<9<9
MetforminMid QC>98[4][6]<9<9
MetforminHigh QC>98[4][6]<9<9

CV: Coefficient of Variation

Experimental Protocols

This section provides a detailed step-by-step protocol for the solid-phase extraction of metformin and this compound from human plasma.

Materials and Reagents
  • Metformin hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)[1][2][3]

  • Human Plasma (with anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Formic acid

  • Water (deionized or HPLC grade)

  • Oasis WCX (Weak Cation Exchange) SPE Cartridges

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike the plasma samples with the internal standard, this compound, to a final concentration of 250 ng/mL.[7]

  • For the preparation of calibration standards and quality control (QC) samples, spike blank plasma with known concentrations of metformin.

Solid-Phase Extraction (SPE) Workflow

A mixed-mode solid-phase extraction clean-up strategy using Oasis WCX Cartridges is employed for the extraction of Metformin from plasma.[8]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis WCX) cluster_analysis Analysis Plasma Plasma Sample (200 µL) Precipitation Add Diluted Ammonia Solution (400 µL) Plasma->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant (500 µL) Centrifugation->Supernatant Load Load: Supernatant Supernatant->Load Condition Condition: Methanol followed by Water Equilibrate Equilibrate: Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: Diluted Ammonia in Water Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute: Methanol with Formic Acid Wash2->Elute Evaporation Evaporate Eluate to Dryness Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction of Metformin.

Detailed SPE Protocol:

  • Conditioning: Condition the Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load 500 µL of the pre-treated plasma supernatant onto the conditioned cartridge.[8]

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 2% formic acid in methanol.

  • Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a liquid chromatography system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Metformin: m/z 130 → 71

    • This compound: m/z 136 → 77[9]

Alternative SPE Method: Dispersive Solid-Phase Extraction (dSPE)

An alternative method utilizing dispersive solid-phase extraction with nano graphene oxide as the sorbent has also been reported for the simultaneous measurement of metformin and other drugs in plasma.[5][10]

dSPE Protocol Overview:
  • Protein Precipitation: Plasma proteins are precipitated using trichloroacetic acid.[5]

  • Dispersion: Nano graphene oxide sorbent is dispersed in the supernatant.[5][10]

  • Extraction: The mixture is sonicated and shaken to facilitate analyte adsorption.[5][10]

  • Separation: The sorbent is separated by centrifugation.[5]

  • Elution: The analytes are eluted from the sorbent with an appropriate solvent, such as acidified methanol.[5]

dSPE_Workflow cluster_prep Sample Pre-treatment cluster_dspe Dispersive Solid-Phase Extraction cluster_analysis Analysis Plasma Diluted Plasma Sample Precipitation Add Trichloroacetic Acid Plasma->Precipitation Centrifugation Centrifuge to Precipitate Proteins Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dispersion Disperse Nano Graphene Oxide in Supernatant Supernatant->Dispersion Adsorption Sonicate & Shake for Adsorption Dispersion->Adsorption Separation Centrifuge to Separate Sorbent Adsorption->Separation Elution Elute Analytes from Sorbent Separation->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC-UV/Vis or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Dispersive SPE of Metformin.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of extracting metformin and its deuterated internal standard from biological matrices. The use of a mixed-mode cation exchange sorbent ensures high recovery and clean extracts, which are essential for sensitive and accurate quantification by LC-MS/MS. The presented protocols and data serve as a valuable resource for researchers and scientists involved in the analysis of metformin.

References

HILIC Chromatography for Enhanced Separation of Metformin and Its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed application note and protocol for the robust separation and quantification of metformin (B114582) and metformin-d6 using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

This application note provides a comprehensive HILIC-MS/MS method for the simultaneous determination of the widely used anti-diabetic drug, metformin, and its stable isotope-labeled internal standard, this compound. This method is particularly suited for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where accurate and reliable quantification of metformin in biological matrices is crucial.

Introduction

Metformin is a highly polar biguanide (B1667054) that presents a significant challenge for retention and separation using traditional reversed-phase liquid chromatography.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative by utilizing a hydrophilic stationary phase and a high organic content mobile phase to promote the retention of polar analytes like metformin.[3] This method details a sensitive, simple, and rapid HILIC-based assay that ensures robust separation of metformin from its deuterated internal standard, this compound, and endogenous plasma components.[3][4][5]

Principle of HILIC Separation

The logical workflow for HILIC separation is depicted below.

HILIC_Principle cluster_column HILIC Column StationaryPhase Hydrophilic Stationary Phase (e.g., Amide, Silica) WaterLayer Immobilized Water Layer WaterLayer->StationaryPhase Adsorption/Interaction Organic High % Acetonitrile (B52724) Analyte Polar Analytes (Metformin & this compound) Organic->Analyte Elution Strength (Low) Aqueous Low % Aqueous Buffer Aqueous->WaterLayer Maintains Layer Analyte->WaterLayer Partitioning

Caption: Principle of HILIC separation for polar analytes.

Experimental Protocols

This section provides a detailed methodology for the HILIC-MS/MS analysis of metformin and this compound.

Materials and Reagents
  • Metformin hydrochloride and this compound hydrochloride reference standards

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma, add the internal standard (this compound) solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[3][4][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters for the HILIC-MS/MS analysis.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System UPLC H-Class System or equivalent
Column ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[1][2] or Inertsil HILIC (e.g., 150 x 2.1 mm, 3.5 µm)[3][4][5]
Mobile Phase Isocratic: 70-90% Acetonitrile, 10-30% Water with 0.1% Formic Acid and 5-10 mM Ammonium Formate[2][3][4][5]
Flow Rate 0.4 - 0.5 mL/min[1][2]
Column Temperature 30 - 40 °C[1]
Injection Volume 1 - 5 µL
Run Time 2 - 5 minutes[6]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Metformin: m/z 130 → 71[3][4][5]
This compound: m/z 136 → 77[3][4][5]
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Collision Gas Argon

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical HILIC-MS/MS method for metformin and this compound, compiled from various validated methods.[3][4][5][6]

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 ng/mL[3][4][5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3][4][5]
Intra-day Precision (CV%) 0.73% to 7.18%[3][4][5]
Inter-day Precision (CV%) < 15%
Accuracy (% Nominal) ±10.98%[3][4][5]
Extraction Recovery ~81% for metformin[3][4][5]

Experimental Workflow

The overall experimental workflow for the analysis is illustrated in the diagram below.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with this compound Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile + Formic Acid) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection HILIC HILIC Separation (BEH Amide Column) Injection->HILIC Detection MS/MS Detection (ESI+, MRM) HILIC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Metformin Calibration->Quantification

Caption: Experimental workflow for HILIC-MS/MS analysis.

Conclusion

The described HILIC-MS/MS method provides a robust and reliable approach for the separation and quantification of metformin and its deuterated internal standard, this compound. The use of HILIC ensures adequate retention of these polar compounds, leading to excellent sensitivity, accuracy, and precision. This application note and protocol serve as a valuable resource for laboratories performing bioanalysis of metformin.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Bioanalysis of Metformin in Human Plasma Using Metformin-d6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metformin (B114582) is a first-line oral biguanide (B1667054) medication for the treatment of type 2 diabetes, primarily acting by decreasing hepatic glucose production and improving insulin (B600854) sensitivity.[1] Accurate and reliable quantification of metformin in biological matrices such as human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure patient safety and treatment efficacy.[1] This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of metformin in human plasma. The use of a stable isotope-labeled internal standard, Metformin-d6, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[1] The described method employs a simple protein precipitation extraction procedure, providing a rapid and efficient workflow suitable for high-throughput bioanalysis.[1]

Principle

This bioanalytical method involves the extraction of metformin and its deuterated internal standard, this compound, from human plasma via protein precipitation with acetonitrile (B52724).[2][3] Following extraction, the supernatant is injected into a UPLC system for chromatographic separation of the analyte and internal standard from endogenous plasma components.[1] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring Multiple Reaction Monitoring (MRM) transitions.[1][3] The specific MRM transitions for metformin and this compound provide excellent selectivity and sensitivity, minimizing potential interference from the plasma matrix.[1][4]

Experimental Protocols

Materials and Reagents

  • Metformin Hydrochloride (Reference Standard)

  • This compound (Internal Standard)[5]

  • Acetonitrile (LC-MS Grade)[1]

  • Methanol (B129727) (LC-MS Grade)[1]

  • Formic Acid (LC-MS Grade)[1]

  • Ammonium Acetate (LC-MS Grade)[1]

  • Ultrapure Water[1]

  • Human Plasma (K2-EDTA)[1]

Instrumentation

  • LC System: Waters ACQUITY UPLC H-Class or equivalent[6]

  • Mass Spectrometer: Sciex 6500 Q-Trap or equivalent[1]

  • Analytical Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[1][2]

Preparation of Stock and Working Solutions

  • Primary Stock Solutions: Prepare individual stock solutions of metformin and this compound in methanol at a concentration of 1 mg/mL.[5]

  • Metformin Working Standard Solutions: Serially dilute the metformin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at concentrations ranging from 50 ng/mL to 20,000 ng/mL.[5]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 250 ng/mL.[1]

Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the metformin working standard solutions to achieve final concentrations of 5, 10, 20, 40, 100, 400, 1000, and 2000 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low QC (LQC) at 15 ng/mL, Medium QC (MQC) at 150 ng/mL, and High QC (HQC) at 1600 ng/mL, using a separate stock solution from the one used for calibration standards.[1][5]

Sample Preparation Protocol

  • Aliquot 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (250 ng/mL) to each tube, except for the blank plasma sample. For the blank, add 50 µL of acetonitrile.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.[2]

  • Vortex mix the tubes for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system for analysis.[1]

UPLC-MS/MS Instrumental Conditions

Table 1: UPLC Parameters

ParameterCondition
LC System Agilent 1290 Infinity HPLC or equivalent[1]
Column Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[1]
Mobile Phase A 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min[1]
Gradient Start at 5% B, ramp to 95% B over 1.5 min, hold for 1 min, return to 5% B[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Total Run Time 4.0 minutes[1]

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Sciex 6500 Q-Trap or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
MRM Transition Metformin 130.1 -> 60.2 m/z[1][7]
MRM Transition this compound (IS) 136.1 -> 66.2 m/z[1]
Ion Spray Voltage +4500 V[1]
Source Temperature 500°C[1]
Collision Gas Nitrogen[1]
Curtain Gas 35 psi[1]

Method Validation Summary

The bioanalytical method was validated in accordance with the FDA and ICH M10 guidelines.[1] The validation parameters are summarized below.

Table 3: Method Validation Quantitative Data

ParameterResult
Linearity Range 5 - 2000 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.993[5]
Lower Limit of Quantification (LLOQ) 5 ng/mL[2]
Intra-day Precision (%CV) < 8.19%[2]
Inter-day Precision (%CV) < 8.19%[2]
Intra-day Accuracy 91.13 - 105.25%[2]
Inter-day Accuracy 91.13 - 105.25%[2]
Recovery Consistently high and reproducible
Matrix Effect Minimal and compensated by the internal standard[2]

Visualization of Experimental Workflow and Logic

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add this compound IS (50 µL) plasma->is_addition precipitation Protein Precipitation (200 µL Acetonitrile + 0.1% FA) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection uplc UPLC Separation (C18 or HILIC Column) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for Metformin Bioanalysis.

G start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep chromatography UPLC Separation (Gradient Elution) sample_prep->chromatography Extract ionization Ionization (Positive ESI) chromatography->ionization Eluent detection MS/MS Detection (MRM Mode) ionization->detection Ions data_analysis Data Analysis (Quantification) detection->data_analysis Signal end End data_analysis->end

Caption: Key Steps in the UPLC-MS/MS Method.

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of metformin in human plasma.[1] The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for the analysis of a large number of samples in a regulated bioanalytical setting.[1] The excellent performance characteristics, validated according to international guidelines, confirm its utility for clinical and pharmacokinetic research.[1]

References

Application Note: Quantification of Metformin and Metformin-d6 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin (B114582) is a first-line oral biguanide (B1667054) antidiabetic drug for the treatment of type 2 diabetes. Accurate and reliable quantification of metformin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note provides a detailed protocol for the determination of metformin and its deuterated internal standard, metformin-d6, using a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method operating in the positive ion Multiple Reaction Monitoring (MRM) mode.

Principle

This method involves the extraction of metformin and the internal standard (this compound) from a biological matrix, typically plasma, via protein precipitation.[1] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer. The mass spectrometer is operated in positive electrospray ionization (+ESI) mode, and quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for both metformin and this compound.[2] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Data Presentation: MRM Transitions and Mass Spectrometer Parameters

The following tables summarize the key quantitative data for the MRM transitions of metformin and this compound in positive ion mode. It is important to note that optimal collision energies and cone/fragmentor voltages are instrument-dependent and should be optimized in the user's laboratory.

Table 1: MRM Transitions for Metformin

Precursor Ion (m/z)Product Ion (m/z)Common UseReference(s)
130.1 / 130.260.1 / 60.2Quantifier[3][4][5][6]
130.1 / 130.271.1 / 71.2Qualifier[7][8]

Table 2: MRM Transitions for this compound (Internal Standard)

Precursor Ion (m/z)Product Ion (m/z)Common UseReference(s)
136.0 / 136.160.0 / 60.1Quantifier[2][3]
135.95 / 136.0577.15 / 77.3Quantifier/Qualifier[7][8]

Table 3: Example Mass Spectrometer Parameters

ParameterMetforminThis compoundReference(s)
Precursor Ion (m/z)130.1136.1[2]
Product Ion (m/z)60.160.1[2]
Cone Voltage (V)2020[2]
Collision Energy (eV)1212[2]

Note: The values presented in Table 3 are examples and should be optimized for the specific mass spectrometer being used.

Experimental Protocols

Materials and Reagents
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve metformin hydrochloride and this compound hydrochloride in 50% methanol to prepare individual primary stock solutions of 1 mg/mL.[1] Store these solutions at -20°C.[4]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of metformin by serially diluting the primary stock solution with 50% methanol or another appropriate solvent to cover the desired calibration range (e.g., 10 ng/mL to 5000 ng/mL).[1][7]

  • Internal Standard (IS) Working Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 250 ng/mL) in a suitable solvent like acetonitrile or 50% methanol.[1][9]

  • Calibration Standards:

    • Prepare calibration standards by spiking a known volume of blank biological matrix with the metformin working standard solutions to achieve a range of concentrations (e.g., 50 to 2000 ng/mL).[7] A typical approach is to add 50 µL of the working solution to 350 µL of blank plasma.[7]

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the blank biological matrix from a separate stock solution of metformin than the one used for calibration standards.[1]

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 50 µL of the internal standard working solution to each tube (except for blank samples).[1]

  • Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.[9]

  • Vortex the mixture for 2 minutes.[9]

  • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or further diluted with mobile phase A if necessary.[9]

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% formic acid in water or a buffer such as 2 mM ammonium acetate.[5][9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute metformin and this compound, followed by a re-equilibration step. The total run time is typically short, around 3-5 minutes.[4][5]

  • Injection Volume: 5 µL.[9]

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (+ESI).[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: +3500 to +5500 V.

  • Gas Temperature: 325 - 400 °C.[4][6]

  • Nebulizer and Heater Gas: Nitrogen.

  • MRM Transitions: As detailed in Tables 1 and 2.

  • Dwell Time: Optimize for the number of MRM transitions and the chromatographic peak width.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of metformin in a biological matrix.

Metformin_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Metformin & this compound Stock Solutions Working_Standards Prepare Metformin Working Standards Stock_Solutions->Working_Standards QC_Samples Prepare QC Samples in Blank Matrix Stock_Solutions->QC_Samples Calibration_Standards Prepare Calibration Standards in Blank Matrix Working_Standards->Calibration_Standards IS_Working_Solution Prepare this compound Internal Standard Solution Add_IS Add Internal Standard (this compound) IS_Working_Solution->Add_IS Sample_Aliquot Aliquot Plasma Sample, Standard, or QC Sample_Aliquot->Add_IS Protein_Precipitation Add Acetonitrile (Protein Precipitation) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation Liquid Chromatography Separation Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry Detection (+ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Metformin Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for metformin quantification.

References

Application Notes and Protocols for Metformin Assay: Preparation of Calibration Standards and Quality Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of calibration standards and quality controls (QCs) essential for the accurate quantification of metformin (B114582) in various biological matrices and pharmaceutical formulations. The methodologies outlined are compiled from validated analytical procedures, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Overview and Key Considerations

The reliability and reproducibility of a metformin assay are fundamentally dependent on the quality of the calibration curve and the performance of the quality control samples. It is crucial to use high-purity metformin hydrochloride reference standard and appropriate solvents and matrices for the preparation of these solutions. The selection of an appropriate internal standard (IS), such as metformin-d6 or ranitidine, is also critical for methods that require it, particularly in bioanalytical assays, to correct for variability during sample processing and analysis.[1]

Data Presentation: Calibration and Quality Control Concentrations

The following tables summarize typical concentration ranges for calibration standards and quality control samples used in metformin assays. These values are indicative and may require optimization based on the specific analytical method, instrument sensitivity, and the expected concentration range of metformin in the samples to be analyzed.

Table 1: Example Calibration Standards for Metformin Assay

Standard LevelConcentration Range 1 (LC-MS/MS)Concentration Range 2 (HPLC-UV)Concentration Range 3 (UV-Vis)
Blank0 ng/mL0 µg/mL0 µg/mL
LLOQ5 - 10.2 ng/mL[1][2]0.18 - 1 µg/mL[3][4]2 µg/mL[5]
CAL 210 - 20 ng/mL2 µg/mL4 µg/mL
CAL 340 - 100 ng/mL5 µg/mL6 µg/mL
CAL 4150 - 400 ng/mL10 µg/mL8 µg/mL
CAL 51000 ng/mL20 µg/mL10 µg/mL
CAL 61600 ng/mL40 µg/mL12 µg/mL
ULOQ1741.8 - 2000 ng/mL[1][2]6 - 100 µg/mL[4][6]14 µg/mL[7]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Example Quality Control Samples for Metformin Assay

QC LevelConcentration (LC-MS/MS)Concentration (HPLC-UV)
Low QC (LQC)15 ng/mL[2]0.3 µg/mL[8]
Medium QC (MQC)150 ng/mL[2]2.0 µg/mL[8]
High QC (HQC)1600 ng/mL[2]3.0 µg/mL[8]
Dilution QC4000 ng/mL (diluted 10-fold)[2]-

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Metformin Primary Stock Solution (1 mg/mL)

  • Materials: Metformin Hydrochloride (analytical standard), Methanol (HPLC grade) or Distilled Water.[2][9]

  • Procedure:

    • Accurately weigh 10 mg of Metformin Hydrochloride standard.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of the chosen solvent (methanol or distilled water) and sonicate for 15 minutes to ensure complete dissolution.[9][10]

    • Allow the solution to return to room temperature.

    • Make up the volume to the 10 mL mark with the same solvent.

    • Stopper the flask and mix thoroughly by inverting it several times.

    • Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst. Store at 2-8°C.

3.1.2. Internal Standard (IS) Stock Solution (e.g., this compound, 1 mg/mL)

  • Materials: this compound (analytical standard), Methanol (HPLC grade).

  • Procedure:

    • Follow the same procedure as for the metformin primary stock solution (Section 3.1.1), using the internal standard.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to intermediate concentrations. These solutions are then used to spike the matrix (e.g., plasma, urine, or mobile phase) to prepare the calibration standards and QC samples.

3.2.1. Metformin Working Standard Solutions

  • Procedure:

    • Based on the desired concentration range for the calibration curve (see Table 1), calculate the required dilutions from the primary stock solution (1 mg/mL).

    • For example, to prepare a 100 µg/mL working solution, dilute 1 mL of the 1 mg/mL primary stock solution to 10 mL with the appropriate diluent (e.g., methanol, acetonitrile:water mixture).[7]

    • Similarly, prepare a series of working standard solutions to cover the entire calibration range. For lower concentrations, serial dilutions may be necessary. For instance, to prepare working solutions for an LC-MS/MS assay, you might prepare intermediate stocks at 100 µg/mL and 10 µg/mL, from which the final working solutions (e.g., 50, 100, 200, 400, 1000, 4000, 10,000, and 20,000 ng/mL) are made.[2]

Preparation of Calibration Standards and Quality Controls

3.3.1. Spiking into Biological Matrix (e.g., Plasma)

  • Procedure:

    • Aliquot blank, drug-free biological matrix into appropriately labeled tubes.

    • To prepare a calibration standard, spike a small volume (typically 1-5% of the total matrix volume to avoid altering the matrix composition) of the corresponding working standard solution into the blank matrix. For example, to prepare a 100 ng/mL calibration standard in 1 mL of plasma, add 10 µL of a 10 µg/mL working standard solution.

    • Vortex each tube for 30 seconds to ensure homogeneity.

    • Prepare the quality control samples (LQC, MQC, HQC) in the same manner using separate working standard solutions.[2]

3.3.2. Preparation in Solvent (for pharmaceutical analysis)

  • Procedure:

    • For assays of pharmaceutical dosage forms, the calibration standards are typically prepared in the mobile phase or a suitable solvent mixture.

    • Dilute the working standard solutions with the chosen solvent to achieve the final concentrations for the calibration curve.[6]

Visualized Workflows

The following diagrams illustrate the logical steps for the preparation of stock solutions, calibration standards, and quality controls.

G cluster_0 Stock Solution Preparation Met_Standard Weigh Metformin HCl Standard Solvent_Add Add Solvent (e.g., Methanol) Met_Standard->Solvent_Add Sonicate Sonicate to Dissolve Solvent_Add->Sonicate Volume_Adjust Adjust to Final Volume Sonicate->Volume_Adjust Stock_Solution Primary Stock Solution (1 mg/mL) Volume_Adjust->Stock_Solution

Caption: Workflow for Metformin Primary Stock Solution Preparation.

G cluster_1 Calibration Standard & QC Preparation Stock_Solution Primary Stock Solution (1 mg/mL) Working_Standards Prepare Serial Dilutions (Working Standards) Stock_Solution->Working_Standards Spike_Matrix Spike Blank Matrix with Working Standards Working_Standards->Spike_Matrix Blank_Matrix Blank Matrix (e.g., Plasma) Blank_Matrix->Spike_Matrix Calibration_Standards Calibration Standards (LLOQ to ULOQ) Spike_Matrix->Calibration_Standards QC_Samples Quality Control Samples (LQC, MQC, HQC) Spike_Matrix->QC_Samples

Caption: Workflow for Preparing Calibration Standards and QCs.

References

Application Notes and Protocols for Metformin-d6 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of metformin-d6 as an internal standard (IS) in the quantitative analysis of metformin (B114582) in biological matrices for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, ensuring the accuracy and precision of the results.

Introduction

Metformin is a first-line oral antihyperglycemic agent for the treatment of type 2 diabetes.[1][2] Pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of metformin in biological samples, such as plasma, is critical for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has nearly identical physicochemical properties to metformin, ensuring it behaves similarly during sample extraction and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[3]

Quantitative Data Summary

The concentration of this compound as an internal standard should be optimized for the specific assay and expected analyte concentration range. Below is a summary of concentrations and related parameters from various published methods.

Table 1: this compound Internal Standard Concentrations and Metformin Calibration Ranges

This compound ConcentrationBiological MatrixMetformin Calibration Curve Range (ng/mL)Analytical MethodReference
250 ng/mL (50 µL added)Mouse Plasma & Tissue Homogenate10 - 6,000LC-MS/MS[3][4]
1 ng/mLCell Pellets0.05 - 50UPLC-MS/MS[5]
Not specifiedHuman Plasma5 - 2,000UHPLC-HRMS[6]
Not specifiedHuman Plasma1.50 - (not specified for upper limit)LC-MS/MS[7]
Not specifiedHuman Plasma25 - 2,000LC-MS/MS[8]
250 ng/mL (working solution)Human PlasmaNot specifiedLC-MS/MS[9]

Table 2: Example LC-MS/MS Parameters for Metformin and this compound

ParameterMetforminThis compound (IS)Reference
Precursor Ion (m/z) 130.1136.1
Product Ion (m/z) 60.2, 71.260.0, 77.3[4][10]
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[3][4]

Experimental Protocols

This section details a general protocol for the quantification of metformin in plasma using this compound as an internal standard. This protocol is a synthesis of common practices and should be optimized and validated for specific laboratory conditions.

Materials and Reagents
  • Metformin hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS Grade Acetonitrile (B52724)

  • LC-MS Grade Methanol (B129727)

  • LC-MS Grade Formic Acid

  • Ultrapure Water

  • Blank Human Plasma (with K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Metformin Stock Solution (1 mg/mL): Accurately weigh and dissolve metformin hydrochloride in methanol or a methanol/water mixture (e.g., 50% methanol) to obtain a final concentration of 1 mg/mL.[6][9]

  • This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[6]

  • Metformin Working Solutions: Serially dilute the metformin stock solution with 50% methanol-water to prepare working solutions for calibration standards and quality control (QC) samples covering the desired concentration range (e.g., 10 ng/mL to 6,000 ng/mL).[4]

  • This compound Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration appropriate for the assay (e.g., 250 ng/mL).[4][9]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank plasma with the metformin working solutions to prepare a series of calibration standards. For example, add 10 µL of each metformin working solution to 190 µL of blank plasma.[4]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma using a separate stock solution from the one used for calibration standards.[9]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting metformin from plasma samples.[9]

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Vortex the mixture for 2 minutes.[4]

  • Add 300 µL of acetonitrile to precipitate the proteins.[4]

  • Vortex vigorously for 5 minutes.[4]

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • Depending on the sensitivity requirements, the supernatant can be further diluted. For example, with the mobile phase A.[4]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. These should be optimized for the specific instrument being used.

  • LC Column: A C18 reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.[6][9]

  • Mobile Phase A: 2 mM Ammonium acetate (B1210297) in water or 0.1% formic acid in water.[4][6]

  • Mobile Phase B: Acetonitrile or acetonitrile with 0.1% formic acid.[4][6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization: Electrospray ionization in positive mode (ESI+).[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of metformin in plasma samples using this compound as an internal standard.

workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_result Result stock_met Metformin Stock work_met Metformin Working Solutions stock_met->work_met stock_is This compound Stock work_is IS Working Solution stock_is->work_is cal_qc Calibration Standards & QCs work_met->cal_qc add_is Add IS to Samples work_is->add_is cal_qc->add_is plasma Plasma Sample plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data pk_params Pharmacokinetic Parameters data->pk_params logical_relationship analyte Metformin (Analyte) process Sample Preparation & LC-MS/MS Analysis analyte->process is This compound (IS) is->process response_analyte Analyte Response process->response_analyte response_is IS Response process->response_is ratio Response Ratio (Analyte/IS) response_analyte->ratio response_is->ratio concentration Accurate Concentration Determination ratio->concentration

References

Application Note & Protocol: High-Throughput Bioanalytical Method for Metformin in Human Urine using UPLC-MS/MS with Metformin-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin (B114582) is a first-line oral antihyperglycemic agent for the treatment of type 2 diabetes. Accurate and reliable quantification of metformin in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of metformin in human urine. The use of a stable isotope-labeled internal standard, Metformin-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the bioanalytical method of metformin in urine using LC-MS/MS. The data is a composite from multiple validated methods to provide a representative performance overview.

ParameterTypical Value
Linearity Range 2 µg/mL - 2000 µg/mL[1]
Lower Limit of Quantification (LLOQ) 1.6 µg/mL[2]
Correlation Coefficient (r²) > 0.995[2]
Intra-day Precision (%CV) < 16%[2]
Inter-day Precision (%CV) < 16%[2]
Accuracy (% Bias) Within ±15% (85-115%)
Recovery 85% - 95%[3]
Stability (Freeze-Thaw) Stable
Stability (Short-Term, Room Temp) Stable

Experimental Protocols

Materials and Reagents
  • Metformin hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)[4]

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (ACS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Ultrapure water

  • Drug-free human urine

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, or Waters) equipped with an electrospray ionization (ESI) source[5]

  • Analytical Column: Waters XBridge C18 column (3.0 x 50 mm, 3.5 µm) or equivalent[5]

Preparation of Solutions
  • Metformin Stock Solution (1 mg/mL): Accurately weigh and dissolve metformin hydrochloride in ultrapure water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in ultrapure water.

  • Working Standard Solutions: Serially dilute the metformin stock solution with drug-free human urine to prepare calibration standards and quality control (QC) samples.[6][7]

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

Sample Preparation

The "dilute and shoot" method is a simple and effective approach for urine samples.[8]

  • Centrifuge urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.[6][7]

  • In a clean microcentrifuge tube, add 20 µL of the urine supernatant.

  • Add 10 µL of the Internal Standard Working Solution (10 µg/mL this compound).[3]

  • Vortex for 1 minute.

  • Add 970 µL of the mobile phase (e.g., 20 mM aqueous ammonium acetate buffer (pH 4.0)-acetonitrile solution (15:85, v/v)) to achieve a final dilution of 1:50.[3]

  • Vortex thoroughly.

  • Transfer the final solution to an autosampler vial for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters:

ParameterSetting
Column Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[5]
Mobile Phase A 2 mM Ammonium Acetate in Water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.35 mL/min[5]
Injection Volume 10 µL[3]
Column Temperature Ambient
Gradient Isocratic or a shallow gradient depending on the separation needs

Mass Spectrometer Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +3.5 kV[5]
Gas Temperature 325 °C[5]
Drying Gas Flow 8 L/min[5]
MRM Transitions Metformin: m/z 130 → 60[9] this compound: m/z 136 → 66
Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of metformin to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of metformin in the unknown samples is then determined from this calibration curve.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Centrifugation Centrifugation (10,000 x g, 10 min) Urine_Sample->Centrifugation Aliquoting Aliquoting Supernatant (20 µL) Centrifugation->Aliquoting IS_Addition Addition of Internal Standard (this compound) Aliquoting->IS_Addition Dilution Dilution with Mobile Phase IS_Addition->Dilution Vortexing Vortexing Dilution->Vortexing Transfer Transfer to Autosampler Vial Vortexing->Transfer UPLC_Injection UPLC Injection Transfer->UPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chrom_Separation MS_Detection MS/MS Detection (MRM Mode) Chrom_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Peak Area Ratio Calculation (Metformin / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: Experimental workflow for metformin analysis in urine.

References

Application Note: Quantification of Metformin in Tissue Homogenates by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the preparation of tissue homogenates and subsequent quantification of metformin (B114582) using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates Metformin-d6 as an internal standard (IS) to ensure high accuracy and precision. The described methodology is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring in preclinical research, aiding drug development professionals in obtaining reliable and reproducible results.

Introduction

Metformin is a first-line medication for the treatment of type 2 diabetes.[1][2] Understanding its distribution and concentration in various tissues is crucial for evaluating its efficacy and potential off-target effects.[3] The analysis of metformin in complex biological matrices such as tissue homogenates requires a highly selective and sensitive analytical method.[4] This protocol outlines a straightforward and effective procedure for tissue homogenization, protein precipitation, and LC-MS/MS analysis for the accurate quantification of metformin.[5] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[3][6]

Experimental Workflow

The overall experimental process, from tissue sample collection to data analysis, is outlined in the diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization in Milli-Q Water Tissue->Homogenization Spiking Spike with this compound (IS) Homogenization->Spiking Precipitation Protein Precipitation with Acetonitrile (B52724) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilute with Mobile Phase A Supernatant->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Figure 1: High-level workflow for metformin analysis in tissue samples.

Materials and Reagents

Material/ReagentGrade
Metformin hydrochlorideReference Standard
This compoundInternal Standard
AcetonitrileLC-MS Grade
MethanolLC-MS Grade
Formic AcidLC-MS Grade
Ammonium (B1175870) Acetate (B1210297)LC-MS Grade
Milli-Q Water (or equivalent)Ultrapure
Blank Tissue MatrixFor standards and QCs

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions:

  • Metformin Stock Solution (1 mg/mL): Accurately weigh and dissolve metformin hydrochloride in 50% methanol-water.[3]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 50% methanol-water.[5]

Working Solutions:

  • Metformin Working Solutions: Serially dilute the metformin stock solution with 50% methanol-water to create a range of working solutions for calibration standards and quality control (QC) samples.[3]

  • Internal Standard (IS) Working Solution (250 ng/mL): Dilute the this compound stock solution in acetonitrile.[3]

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank tissue homogenate with the metformin working solutions to achieve a concentration range of 10–6,000 ng/mL.[3][7]

  • Prepare QC samples in blank tissue homogenate at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).[3]

Tissue Homogenization

The choice of homogenization technique may depend on the tissue type.[8]

Mechanical Homogenization (for most tissues):

  • Accurately weigh the tissue sample.

  • Add Milli-Q water at a ratio of 1:15 (tissue weight:water volume).[3]

  • Homogenize the tissue using a bead beater or a polytron-style homogenizer until a uniform consistency is achieved.[3][4][8] For tougher tissues like lung and heart, pre-treatment with collagenase may be beneficial.[8]

Sample Preparation and Extraction

This protocol utilizes a simple and efficient protein precipitation method.[5][9]

  • To a 40 µL aliquot of tissue homogenate (sample, standard, or QC), add 50 µL of the this compound internal standard working solution (250 ng/mL).[3]

  • Vortex the mixture for 2 minutes.[3]

  • Add 300 µL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 5 minutes.[3]

  • Centrifuge the samples at 16,000 x g for 10 minutes.[3]

  • Carefully transfer the supernatant to a clean tube or autosampler vial.[3]

  • Dilute the supernatant by adding 1.0 mL of the aqueous mobile phase (e.g., 2 mM ammonium acetate in water).[3]

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for metformin analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC System Agilent 1260 Infinity HPLC or equivalent[3]
Column Waters XBridge C18 (3.0 x 50 mm, 3.5 µm) or equivalent[3]
Mobile Phase A 2 mM Ammonium Acetate in Water[3]
Mobile Phase B 100% Acetonitrile[3]
Flow Rate 0.35 mL/min[3]
Gradient Start at 5% B, increase to 95% B over 1 min, hold for 1 min, return to 5% B[3]
Injection Volume 5 µL[3]
Column Temperature Ambient[3]
MS System Agilent 6460 Triple Quadrupole or equivalent[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MRM Transitions Metformin: m/z 130 → 60; this compound: m/z 136 → 60[10]

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software.[3] Quantification is based on the ratio of the peak area of metformin to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of metformin in the tissue samples is then determined from this curve.

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of metformin in tissue homogenates.

Table 1: Calibration Curve and Quality Control Sample Concentrations

Sample TypeConcentration Range (ng/mL)
Calibration Curve10 - 6,000[3][7]
Low Quality Control (LQC)50[3]
Medium Quality Control (MQC)1,000[3]
High Quality Control (HQC)3,000[3]

Table 2: LC-MS/MS Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole[3]
Ionization Source Electrospray Ionization (ESI)[3]
Polarity Positive[3]
Metformin MRM Transition (m/z) 130 → 60[10]
This compound MRM Transition (m/z) 136 → 60[10]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the quantification of metformin in tissue homogenates using LC-MS/MS with a deuterated internal standard. The simple protein precipitation extraction and rapid chromatographic analysis make this method suitable for high-throughput applications in a research setting. Adherence to this protocol will enable researchers to obtain accurate and precise data on metformin tissue distribution, contributing to a better understanding of its pharmacological effects.

References

Application Notes and Protocols: Use of Metformin-d6 in Bioequivalence Studies of Metformin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin (B114582) is a first-line oral biguanide (B1667054) medication for the treatment of type 2 diabetes.[1] To ensure the therapeutic equivalence of generic metformin formulations, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The accurate quantification of metformin in biological matrices, such as human plasma, is critical for the successful execution of these studies.[1]

Experimental Protocols

Bioanalytical Method: Quantification of Metformin in Human Plasma using LC-MS/MS

This protocol outlines a robust and sensitive LC-MS/MS method for the determination of metformin in human plasma, a crucial component of any metformin bioequivalence study.[1][3]

1. Materials and Reagents:

2. Preparation of Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of metformin (e.g., 1 mg/mL) and this compound (IS) in a 50% methanol solution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of metformin by diluting the primary stock solution with a suitable solvent (e.g., 50% methanol) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 250 ng/mL) in acetonitrile.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples (at low, medium, and high concentrations) by spiking blank human plasma with the appropriate working standard solutions of metformin.[1]

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

  • Add 50 µL of the internal standard working solution (this compound) to each tube (except for blank samples).[1]

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[4]

  • Vortex the mixture for 5 minutes.[4]

  • Centrifuge the tubes at 16,000 x g for 10 minutes to pellet the precipitated proteins.[4]

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 4.6 x 50 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: A mixture of acetonitrile and water (often with additives like formic acid or ammonium acetate). For example, a mobile phase of acetonitrile and HPLC water mixture (50:50% v/v) can be used.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][6]

5. MRM Transitions:

The following MRM transitions are monitored:

  • Metformin: m/z 130.1 → 71.1[7]

  • This compound (IS): m/z 136.1 → 60.1[7]

Bioequivalence Study Design

1. Study Population: Healthy adult male and/or female volunteers.[5]

2. Study Design:

  • Randomization: Subjects are randomly assigned to receive either the test or reference formulation in the first period.

  • Crossover: After a washout period of at least 7 days (considering the terminal half-life of metformin is approximately 6.5 hours), subjects receive the alternate formulation in the second period.[5]

3. Dosing: A single oral dose of the metformin formulation (e.g., 1000 mg extended-release tablet) is administered with a standardized volume of water.[5]

4. Blood Sampling: A series of venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[5]

5. Pharmacokinetic Analysis:

  • Plasma concentrations of metformin are determined using the validated LC-MS/MS method described above.

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity) are calculated for both formulations.[5][6]

6. Statistical Analysis:

  • The log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are statistically analyzed using an Analysis of Variance (ANOVA).[5]

  • The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of these parameters are calculated.[5]

  • Bioequivalence is concluded if the 90% CIs for Cmax, AUC0-t, and AUC0-∞ fall within the regulatory acceptance range of 80.00% to 125.00%.[5][9]

Data Presentation

The following tables summarize typical quantitative data obtained from a metformin bioequivalence study.

Table 1: LC-MS/MS Method Validation Parameters

ParameterMetforminThis compound (IS)
Linearity Range14.040 - 4004.046 ng/mL[5]N/A
Lower Limit of Quantification (LLOQ)10.495 ng/mL[5]N/A
MRM Transition (m/z)130.1 → 71.1[7]136.1 → 60.1[7]
Retention Time~1.60 min[7]~1.60 min[7]

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study (Example Data)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL)328.15 ± 69.59[6]347.77 ± 66.18[6]
Tmax (h)4.00 (1.00 - 8.00)[6]4.00 (0.50 - 6.00)[6]
AUC0-t (ng·h/mL)2791.89 ± 632.37[6]2846.96 ± 556.94[6]
AUC0-∞ (ng·h/mL)2799.98 ± 587.62[6]2903.06 ± 555.02[6]

Table 3: Bioequivalence Assessment (Example Data)

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)Regulatory Acceptance Range (%)
Cmax92.94[5]89.08 - 96.97[5]80.00 - 125.00
AUC0-t92.30[5]87.11 - 94.1180.00 - 125.00
AUC0-∞92.30[5]87.23 - 94.8580.00 - 125.00

Visualizations

Experimental Workflow for Metformin Bioanalysis

Metformin_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample/ Calibration Standard/ QC Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of Metformin Concentration MS_Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis BE_Assessment Bioequivalence Assessment PK_Analysis->BE_Assessment

Caption: Workflow for metformin bioanalysis in plasma samples.

Logical Flow of a Metformin Bioequivalence Study

Bioequivalence_Study_Flow cluster_period1 Period 1 cluster_period2 Period 2 Study_Design Study Design (Randomized, Crossover) Dosing1 Administer Test or Reference Formulation Study_Design->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS with this compound) Sampling1->Bioanalysis Dosing2 Administer Alternate Formulation Washout->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Stats Pharmacokinetic and Statistical Analysis Bioanalysis->PK_Stats Conclusion Conclusion on Bioequivalence PK_Stats->Conclusion

Caption: Logical flow of a two-period crossover bioequivalence study.

References

Troubleshooting & Optimization

Technical Support Center: Metformin Analysis in HILIC Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor peak shape of metformin (B114582) in Hydrophilic Interaction Liquid Chromatography (HILIC).

Troubleshooting Guide: Improving Metformin Peak Shape

Poor peak shape in HILIC chromatography, such as tailing, fronting, or broad peaks, can compromise the accuracy and precision of metformin quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.

My metformin peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is often a result of secondary interactions between the highly polar and basic metformin molecule and the stationary phase, or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Metformin, being a strong base (pKa values of ~2.8 and 11.5), can interact with acidic silanol groups on the surface of silica-based HILIC columns, leading to tailing.[1]

    • Solution 1: Optimize Mobile Phase pH. Adjusting the mobile phase pH can help suppress the ionization of either the analyte or the silanol groups. For metformin, a low pH mobile phase (e.g., pH 2.2-3) is often used to ensure it is fully protonated and to minimize silanol interactions.[2][3]

    • Solution 2: Increase Buffer Concentration. A higher buffer concentration can help to mask the residual silanol groups on the stationary phase, thereby reducing secondary interactions and improving peak shape.[4][5] It is recommended to start with a buffer concentration of around 20 mM and optimize from there.[2][6]

    • Solution 3: Change the Buffer Cation. The choice of buffer cation can influence peak shape. For instance, switching from sodium phosphate (B84403) to potassium phosphate has been shown to improve peak shape and resolution for metformin and its impurities.[2][7]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to variable interactions and peak tailing.[5]

    • Solution: Increase the buffer concentration in the mobile phase. A study on metformin analysis demonstrated that a 20 mM potassium phosphate buffer provided acceptable peak shape and resolution.[2]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak tailing.[5]

    • Solution: Reduce the injection volume or the concentration of the metformin standard and sample solutions.[4]

My metformin peak is fronting. What could be the cause?

Peak fronting is less common than tailing for basic compounds like metformin but can occur under specific circumstances.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger (more aqueous) than the mobile phase can cause the analyte to move through the column too quickly at the beginning of the injection band, leading to a fronting peak.[4][8]

    • Solution: The sample diluent should ideally match the initial mobile phase composition or be weaker (higher in organic solvent). For HILIC analysis of metformin, a common sample diluent is a mixture of acetonitrile (B52724) and water, with a high percentage of acetonitrile (e.g., 70-80%).[7]

  • Column Collapse: Although a more drastic issue, a sudden physical change or collapse of the column bed can lead to peak fronting. This is often accompanied by a significant drop in backpressure.[5]

    • Solution: If column collapse is suspected, the column should be replaced. To prevent this, always operate the column within the manufacturer's recommended pH, temperature, and pressure limits.[5]

My metformin peak is broad. How can I improve its efficiency?

Broad peaks indicate poor column efficiency and can be caused by several factors.

  • Sub-optimal Flow Rate: The flow rate of the mobile phase affects the diffusion of the analyte and its interaction with the stationary phase.

    • Solution: Optimize the flow rate. A study showed that for a UPLC BEH Amide column, a flow rate of 0.4 mL/min was found to be optimal when using a sodium phosphate buffer.[2]

  • Temperature Effects: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Adjusting the column temperature can improve peak shape. Increasing the temperature from 20 °C to 40 °C was found to provide adequate resolution for metformin and its impurities.[2]

  • Improper Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish the aqueous layer on the stationary phase. Insufficient equilibration can lead to broad and drifting peaks.[4]

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase before starting the analysis.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape of metformin in HILIC chromatography.

Metformin_HILIC_Troubleshooting start Poor Metformin Peak Shape peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broad Broad Peak peak_type->broad Broad check_secondary_interactions Check for Secondary Interactions tailing->check_secondary_interactions check_solvent Check Sample Solvent fronting->check_solvent optimize_flow Optimize Flow Rate broad->optimize_flow optimize_ph Optimize Mobile Phase pH (e.g., pH 2.2-3) check_secondary_interactions->optimize_ph Yes check_overload Check for Column Overload check_secondary_interactions->check_overload No increase_buffer Increase Buffer Concentration (e.g., >20 mM) optimize_ph->increase_buffer change_cation Change Buffer Cation (e.g., Na+ to K+) increase_buffer->change_cation end Improved Peak Shape change_cation->end reduce_injection Reduce Injection Volume/ Concentration check_overload->reduce_injection Yes check_overload->end No reduce_injection->end match_solvent Match Sample Solvent to Mobile Phase check_solvent->match_solvent Mismatch check_solvent->end Matched match_solvent->end optimize_temp Optimize Temperature optimize_flow->optimize_temp check_equilibration Check Column Equilibration optimize_temp->check_equilibration increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration Insufficient check_equilibration->end Sufficient increase_equilibration->end

Caption: A workflow diagram for troubleshooting poor metformin peak shape in HILIC.

Frequently Asked Questions (FAQs)

Q1: What type of HILIC column is best for metformin analysis?

The choice of HILIC stationary phase can significantly impact the peak shape and retention of metformin. While bare silica (B1680970) columns can be used, they are more prone to strong interactions with basic analytes.[9] More commonly, derivatized silica columns are preferred:

  • Amide Phases: These phases, such as ACQUITY UPLC BEH Amide, have shown excellent performance in resolving metformin and its related substances, often providing improved peak shape and sensitivity.[2][7][10]

  • Zwitterionic Phases: Columns with zwitterionic stationary phases, like Atlantis Premier BEH Z-HILIC, create a dense water layer on the particle surface that aids in the retention and separation of polar compounds like metformin.

Q2: What are the recommended starting conditions for a HILIC method for metformin?

Based on published methods, here are some typical starting conditions for metformin analysis:

ParameterRecommended Starting Condition
Column ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 20 mM Potassium Phosphate or Ammonium (B1175870) Formate (B1220265), pH 2.3-3.0
Gradient/Isocratic Isocratic: 80-90% Acetonitrile
Flow Rate 0.25 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Sample Diluent 70:30 (v/v) Acetonitrile:Water

Q3: How does the mobile phase composition affect metformin retention and peak shape?

The mobile phase plays a critical role in HILIC separations.

  • Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC. Increasing the percentage of acetonitrile will increase the retention of polar analytes like metformin.[2]

  • Aqueous Component (Buffer): The aqueous portion of the mobile phase contains a buffer to control pH and ionic strength.

    • pH: As metformin is a strong base, a low pH (e.g., 2.2-3.0) is generally used to ensure it is in its cationic form and to minimize interactions with residual silanols on the column.[2][3]

    • Buffer Strength: A sufficient buffer concentration (e.g., 10-30 mM) is crucial for good peak shape by masking secondary interaction sites.[2][5]

    • Buffer Cation: The type of cation in the buffer (e.g., Na+, K+, NH4+) can influence selectivity and peak shape.[2][7]

Q4: Can I use mass spectrometry (MS) with the mobile phases recommended for improving metformin peak shape?

Yes, many of the recommended mobile phases are compatible with MS detection. Buffers like ammonium formate and ammonium acetate (B1210297) are volatile and well-suited for MS.[3][11] When using non-volatile buffers like sodium or potassium phosphate, a post-column splitter that diverts a portion of the flow away from the MS detector may be necessary to prevent source contamination.[2]

Experimental Protocols

Protocol 1: HILIC-UV Method for Metformin and Related Substances

This protocol is based on a UPLC method developed for the analysis of metformin and its impurities.[2][7]

  • Instrumentation: ACQUITY UPLC H-Class System with a PDA detector.

  • Column: ACQUITY UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm.

  • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile and 20 mM potassium phosphate buffer (pH 2.3).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 218 nm.

  • Injection Volume: 1.0 µL.

  • Sample Diluent: 70:30 (v/v) acetonitrile:water.

  • Needle Wash: 90:10 (v/v) acetonitrile:water.

  • Seal Wash: 90:10 (v/v) water:methanol.

Protocol 2: HILIC-MS/MS Method for Metformin in Human Plasma

This protocol is adapted from a method for the quantification of metformin in biological matrices.[12][13]

  • Instrumentation: UHPLC system coupled with a tandem mass spectrometer.

  • Column: Inertsil HILIC, 50 x 2.1 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Ambient.

  • Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

    • Metformin transition: m/z 130 -> 71.

    • Metformin-D6 (Internal Standard) transition: m/z 136 -> 77.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing the internal standard.

Key Parameter Relationships

The following diagram illustrates the relationships between key chromatographic parameters and their effect on metformin peak shape in HILIC.

HILIC_Parameter_Relationships cluster_mobile_phase Mobile Phase cluster_instrumental Instrumental Parameters pH pH Peak_Shape Improved Metformin Peak Shape pH->Peak_Shape Decreasing pH (to ~2.5) reduces tailing Buffer_Conc Buffer Concentration Buffer_Conc->Peak_Shape Increasing concentration masks silanols Cation_Type Cation Type Cation_Type->Peak_Shape K+ can improve shape over Na+ Organic_Content Organic Content (%) Organic_Content->Peak_Shape Higher %ACN increases retention, may affect shape Flow_Rate Flow Rate Flow_Rate->Peak_Shape Optimization improves efficiency Temperature Temperature Temperature->Peak_Shape Increasing temp can improve efficiency Column_Chem Column Chemistry Column_Chem->Peak_Shape Amide or Zwitterionic phases preferred

Caption: Key parameters influencing metformin peak shape in HILIC analysis.

References

Minimizing matrix effects for metformin analysis in human plasma.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize matrix effects during the quantitative analysis of metformin (B114582) in human plasma, primarily using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem for metformin analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma).[1][2][3] For metformin, a highly polar and basic compound, phospholipids (B1166683) and other endogenous components of plasma can suppress or enhance its signal during mass spectrometry analysis. This interference can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity.[1][4]

Q2: What are the primary causes of matrix effects in metformin LC-MS/MS analysis?

A2: The primary causes include:

  • Ion Suppression/Enhancement: Co-eluting endogenous plasma components, such as phospholipids, compete with metformin for ionization in the MS source.[1][5]

  • High Polarity of Metformin: Metformin's hydrophilic nature makes it challenging to separate from polar matrix components using traditional reversed-phase chromatography.[6]

  • Sample Preparation: Inefficient sample cleanup can fail to remove interfering substances, leading to significant matrix effects.[7][8]

Q3: Which sample preparation technique is considered best for minimizing matrix effects for metformin?

A3: While the "best" technique can depend on the specific analytical goals and available resources, Solid-Phase Extraction (SPE) , particularly mixed-mode or ion-pair SPE, is often considered the most effective for removing matrix interferences for metformin analysis.[6][9][10] It provides a more selective and cleaner extract compared to simpler methods like Protein Precipitation (PPT).[6][10] However, PPT is still widely used due to its speed and simplicity, especially for high-throughput environments.[11][12]

Q4: How does Hydrophilic Interaction Liquid Chromatography (HILIC) help in metformin analysis?

A4: HILIC is a chromatographic technique ideal for highly polar compounds like metformin.[13] It uses a polar stationary phase and a mobile phase with a high organic solvent content. This allows for better retention and separation of metformin from less polar matrix components that are poorly retained, thereby reducing matrix effects and improving peak shape.[12][14]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for metformin analysis?

A5: Yes, using a SIL-IS, such as Metformin-d6, is highly recommended and considered the gold standard.[11][15] A SIL-IS co-elutes with metformin and experiences similar matrix effects.[1] This allows it to effectively compensate for variations in extraction recovery and ion suppression/enhancement, leading to more accurate and precise quantification.[1][15]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Significant Ion Suppression 1. Inefficient sample cleanup (co-elution of phospholipids).[1][5] 2. High concentration of salts or other matrix components.1. Optimize Sample Preparation: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[16][17] 2. Improve Chromatography: Use a HILIC column to better retain metformin and separate it from interfering compounds.[12] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][17]
Poor Peak Shape (Tailing or Splitting) 1. Interaction with active sites on the column (silanols). 2. Incompatibility between the injection solvent and the mobile phase.[18] 3. Metformin tautomerization.[18]1. Modify Mobile Phase: Add an acidic modifier like formic acid or an ion-pairing agent to improve peak shape.[12] 2. Solvent Matching: Ensure the injection solvent is similar in composition to the initial mobile phase.[18] 3. Use a HILIC Column: HILIC columns are often better suited for polar basic compounds like metformin.[13][19]
Low and Inconsistent Recovery 1. Inefficient extraction method for a highly polar analyte. 2. Analyte loss during solvent evaporation or reconstitution steps.1. Switch Extraction Method: LLE can be challenging for polar metformin.[20] Consider SPE, which often yields higher and more consistent recovery.[21][22] 2. Optimize PPT: If using protein precipitation, ensure the correct ratio of organic solvent to plasma (at least 3:1) and consider the type of solvent (acetonitrile is often more effective than methanol).[23] 3. Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., this compound) can compensate for recovery variability.[1]
High Signal Variability Between Samples 1. Inconsistent matrix effects across different plasma lots.[16] 2. Inconsistent sample preparation.1. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the samples to account for matrix effects.[16] 2. Use a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[1] 3. Automate Sample Preparation: Automation can improve the consistency of the extraction procedure.

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the performance of common techniques for metformin analysis.

Technique Principle Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding a water-miscible organic solvent (e.g., acetonitrile).85 - 105%Can be significant (>15%)Fast, simple, inexpensive, high-throughput.[11][24]Non-selective, may not remove all interfering phospholipids, leading to ion suppression.[7]
Liquid-Liquid Extraction (LLE) Metformin is partitioned between an aqueous and an immiscible organic solvent.Variable, often < 80%Moderate (10-20%)Can provide cleaner extracts than PPT.Challenging for highly polar metformin, may result in low recovery, can be labor-intensive.[20]
Solid-Phase Extraction (SPE) Metformin is retained on a solid sorbent while interferences are washed away.> 90%[16]Minimal (< 15%)Highly selective, provides the cleanest extracts, minimizes matrix effects.[6][10]More expensive, more time-consuming, requires method development.[6]
Ion-Pair SPE An ion-pairing agent is added to retain the charged metformin on a reversed-phase sorbent.> 98%[6][21]Minimal (< 10%)Excellent recovery and cleanup for metformin.[21][22]Requires optimization of the ion-pairing agent and conditions.

Note: Recovery and Matrix Effect percentages are typical values and can vary based on the specific protocol, reagents, and instrumentation used.

Experimental Protocols & Workflows

Diagram: General Workflow for Metformin Analysis

The diagram below outlines the typical workflow for analyzing metformin in human plasma, from sample collection to data analysis.

Metformin_Analysis_Workflow Plasma Human Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Vortex Vortex & Centrifuge Extraction->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate & Reconstitute (if applicable) Supernatant->Evap Inject Inject into LC System Evap->Inject Separation Chromatographic Separation (HILIC or Reversed-Phase) Inject->Separation Ionization Ionization (Positive ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Metformin Calibration->Quantification

Caption: High-level workflow for metformin analysis in plasma samples.[11]

Detailed Protocol: Solid-Phase Extraction (SPE)

This protocol is an example of a mixed-mode cation exchange SPE procedure effective for metformin.

  • Sample Pre-treatment:

    • To 200 µL of a human plasma sample, add 50 µL of the internal standard working solution (e.g., this compound).

    • Vortex the sample for 30 seconds.

    • Add 400 µL of 4% phosphoric acid in water and vortex again. This step precipitates proteins and adjusts the pH.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis WCX) by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.[9] Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing Steps:

    • Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute metformin and the internal standard from the cartridge using 1 mL of 5% ammonia (B1221849) in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.

Diagram: Troubleshooting Decision Tree for Matrix Effects

This diagram provides a logical path for troubleshooting common issues related to matrix effects in metformin analysis.

Troubleshooting_Matrix_Effects start Start: Inconsistent or Inaccurate Results check_is Using Stable Isotope Internal Standard (SIL-IS)? start->check_is no_is No check_is->no_is No yes_is Yes check_is->yes_is Yes implement_is Implement SIL-IS (e.g., this compound) This is the most effective correction. no_is->implement_is end_node Re-validate Method implement_is->end_node check_suppression Assess Ion Suppression/ Enhancement yes_is->check_suppression suppression_high Suppression >15%? check_suppression->suppression_high yes_suppression Yes suppression_high->yes_suppression Yes no_suppression No suppression_high->no_suppression No improve_cleanup Improve Sample Cleanup yes_suppression->improve_cleanup cleanup_options Switch PPT -> SPE or optimize LLE. improve_cleanup->cleanup_options cleanup_options->end_node check_chroma Review Chromatography: Poor Peak Shape or Retention? no_suppression->check_chroma yes_chroma Yes check_chroma->yes_chroma Yes no_chroma No check_chroma->no_chroma No optimize_lc Optimize LC Method yes_chroma->optimize_lc lc_options Consider HILIC column Adjust mobile phase pH/modifiers optimize_lc->lc_options lc_options->end_node check_recovery Check Extraction Recovery (Low or Variable?) no_chroma->check_recovery yes_recovery Yes check_recovery->yes_recovery Yes check_recovery->end_node No optimize_extraction Optimize Extraction Protocol yes_recovery->optimize_extraction optimize_extraction->end_node

Caption: Decision tree for troubleshooting matrix effects in metformin analysis.

References

Addressing ion suppression of metformin signal with Metformin-d6.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metformin (B114582) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression of the metformin signal in LC-MS/MS analysis, with a focus on the application of Metformin-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in metformin analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, such as metformin, is reduced by the presence of co-eluting matrix components.[1][2][3] This can lead to inaccurate and unreliable quantification of the analyte.[1][4] In the analysis of biological samples like plasma, endogenous substances can co-elute with metformin and interfere with its ionization, leading to a suppressed signal.[1]

Q2: How does this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of metformin.[1] SIL-IS are considered the gold standard for correcting matrix effects.[1] Because this compound has nearly identical physicochemical properties to metformin, it co-elutes and experiences the same degree of ion suppression.[2] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains constant even when suppression occurs.[2][3]

Q3: What are the key advantages of using this compound over other internal standards?

A3: The primary advantage of using this compound is its structural and chemical similarity to metformin.[2][5] This ensures that it behaves almost identically during sample preparation, chromatography, and ionization, providing the most accurate correction for ion suppression and other matrix effects.[2][5] Unlike structural analogs, which may have different retention times and ionization efficiencies, this compound co-elutes with metformin and is affected by the matrix in the same way.[2][6]

Troubleshooting Guides

Problem 1: Significant ion suppression is observed despite using this compound.

Possible Causes & Solutions:

  • High Matrix Concentration: Even with an internal standard, excessively high concentrations of matrix components can lead to significant signal suppression.

    • Troubleshooting Step: Dilute the sample to reduce the concentration of interfering matrix components.[1][7] While this can improve accuracy, it may compromise sensitivity.[7]

  • Suboptimal Chromatographic Separation: Poor separation of metformin from matrix interferences can exacerbate ion suppression.

    • Troubleshooting Step: Optimize the liquid chromatography (LC) method to improve the separation of metformin from co-eluting matrix components.[1][3] This can involve adjusting the mobile phase composition, gradient profile, or using a different column.[3]

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard can influence its ability to compensate for matrix effects.

    • Troubleshooting Step: Ensure the concentration of this compound is appropriate for the expected range of metformin concentrations in the samples.

Problem 2: Poor peak shape or peak splitting for both metformin and this compound.

Possible Causes & Solutions:

  • pH of the Mobile Phase: The pH of the mobile phase can affect the peak shape of polar compounds like metformin.

    • Troubleshooting Step: One study observed peak splitting and distortion when using 0.1% formic acid.[5] They resolved this by using 2 mM ammonium (B1175870) acetate (B1210297) in the mobile phase and as a dilution solution to control the pH, which resulted in symmetric peak shapes.[5]

  • Column Choice: The type of chromatography column can impact peak shape and retention.

    • Troubleshooting Step: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography for polar compounds, but peak shape can still be affected by the matrix.[8] Experimenting with different C18 columns or other stationary phases may improve peak shape.

Experimental Protocols

Protocol 1: Sample Preparation for Metformin Analysis in Human Plasma

This protocol is based on a simple protein precipitation method.[9]

  • Materials:

    • Metformin hydrochloride (Reference Standard)

    • This compound (Internal Standard)

    • Acetonitrile (B52724) (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Ultrapure Water

    • Human Plasma (K2-EDTA)

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in 50% methanol.[9]

    • Prepare a working internal standard solution of this compound (e.g., 250 ng/mL) in acetonitrile.[9]

    • Aliquot 50 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[9]

    • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).[9]

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 5 minutes.[5]

    • Centrifuge the tubes at 16,000 x g for 10 minutes.[5]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Metformin Quantification

The following are example parameters and may need to be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 3.0 x 50 mm, 3.5 µm).[5]

    • Mobile Phase A: 2 mM ammonium acetate in water.[5]

    • Mobile Phase B: 100% acetonitrile.[5]

    • Flow Rate: 0.35 mL/min.[5]

    • Gradient: A gradient run can be used to separate metformin from matrix components.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions:

      • Metformin: m/z 130 -> 60.[8][10]

      • This compound: m/z 136 -> 60.[8][10]

Data Presentation

Table 1: Matrix Effect and Recovery of Metformin using this compound

Quality Control SampleNominal Concentration (ng/mL)Matrix Effect (%)Recovery (%)
Low (LQC)3095.2 ± 4.198.5 ± 5.3
High (HQC)400097.8 ± 3.5101.2 ± 4.8

Data adapted from a study on metformin quantification in human plasma.[9] The results indicate negligible matrix effects and high extraction efficiency when using this compound as an internal standard.[9]

Table 2: Intra-day and Inter-day Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ106.2105.37.1103.8
LQC304.5102.15.3101.5
MQC5003.198.74.299.4
HQC40002.899.53.5100.2

This table demonstrates the excellent precision and accuracy of the LC-MS/MS method for metformin quantification validated according to FDA and ICH M10 guidelines.[9]

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Metformin / this compound) data->ratio quant Quantification ratio->quant

Caption: Experimental workflow for metformin analysis.

ion_suppression_correction cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard metformin_signal Metformin Signal ion_suppression Ion Suppression (Matrix Effect) metformin_signal->ion_suppression suppressed_signal Suppressed Signal ion_suppression->suppressed_signal inaccurate_quant Inaccurate Quantification suppressed_signal->inaccurate_quant accurate_quant Accurate Quantification metformin_d6_signal Metformin & this compound Signals ion_suppression_both Ion Suppression (Affects both equally) metformin_d6_signal->ion_suppression_both suppressed_signals_both Suppressed Signals ion_suppression_both->suppressed_signals_both ratio_calc Peak Area Ratio Calculation suppressed_signals_both->ratio_calc ratio_calc->accurate_quant

Caption: Correcting ion suppression with this compound.

References

Technical Support Center: Optimizing ESI Source Parameters for Metformin and Metformin-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Electrospray Ionization (ESI) source parameters for the analysis of metformin (B114582) and its deuterated internal standard, Metformin-d6.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of metformin and this compound.

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Intensity - Incorrect ESI polarity. - Suboptimal source parameters (e.g., capillary voltage, gas flows, temperatures). - Inefficient ionization of metformin.- Metformin is a basic compound and ionizes well in Positive Ion Mode . Ensure your instrument is set to ESI+. - Systematically optimize source parameters. A good starting point is to infuse a standard solution of metformin and adjust parameters individually to maximize the signal of the precursor ion (m/z 130.1). - Ensure the mobile phase is acidic to promote protonation. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) is common.[1][2]
Unstable Signal or Spray - Inconsistent solvent delivery. - Blockage in the ESI needle. - Inappropriate nebulizer gas pressure.- Check the LC pump for pressure fluctuations. - Clean or replace the ESI needle. - Optimize the nebulizer gas pressure to ensure a fine, stable spray.
Peak Tailing or Splitting - Metformin can undergo tautomerization.[3] - Interaction with the stationary phase. - Inappropriate mobile phase composition.- This has been reported in several studies regardless of the column or mobile phase used.[3] Using a mobile phase containing ammonium acetate (B1210297) can sometimes improve peak shape.[4] - Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds like metformin.[2] - The addition of an acidic modifier to the mobile phase can improve peak shape.[5]
High Background Noise - Contaminated mobile phase or sample. - Chemical noise from the LC-MS system.- Use high-purity solvents and reagents. - Perform a system bake-out or cleaning procedure as per the manufacturer's recommendation.
Ion Suppression - Co-eluting matrix components competing for ionization.[6] - High concentrations of non-volatile salts in the mobile phase.- Improve chromatographic separation to resolve metformin and this compound from interfering compounds.[6] - Optimize the sample preparation method (e.g., using solid-phase extraction) to remove matrix components. - Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[6] - Dilute the sample if the analyte concentration is high.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for metformin and this compound analysis?

A1: Electrospray Ionization (ESI) in the positive ion mode is the preferred method as it provides a strong signal intensity for both metformin and this compound.[1][4]

Q2: What are the expected precursor and product ions for metformin and this compound in MRM analysis?

A2: The most common multiple reaction monitoring (MRM) transitions are:

  • Metformin : The precursor ion is [M+H]⁺ at m/z 130.1. The most abundant product ions are typically m/z 60.2 and m/z 71.2.[1][4][7][8]

  • This compound : The precursor ion is [M+H]⁺ at m/z 136.0. The corresponding product ions are m/z 60.0 and m/z 77.15.[7][8]

Q3: What are typical ESI source parameters for metformin analysis?

A3: While optimal parameters are instrument-specific, the following table summarizes parameters reported in various studies. These should be used as a starting point and optimized for your specific instrument.

ParameterTypical Value/RangeReference
Capillary Voltage 0.5 - 4.8 kV[2][8]
Cone Voltage 20 V[2][8]
Desolvation Line Temperature 250 °C[9]
Source Temperature 260 °C[2]
Collision Energy 12 V[8][10]

Q4: How can I improve the chromatographic peak shape for metformin?

A4: Peak distortion and splitting for metformin have been reported and can be attributed to its tautomerism.[1][4][3] To improve peak shape, consider the following:

  • Mobile Phase: Using 2 mM ammonium acetate as a mobile phase and dilution solution can lead to better peak shapes. Adjusting the pH with formic acid in an ammonium acetate solution can yield similar positive results.[4][3]

  • Column Choice: Employing a high-resolution C18 column or a HILIC column can improve chromatography.[1]

  • Gradient and Equilibration: A post-run re-equilibration of the column can ensure consistent chromatography.[1]

Experimental Protocol: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimize ESI source parameters for metformin and this compound using direct infusion.

1. Preparation of Standard Solution:

  • Prepare a stock solution of metformin (e.g., 1 mg/mL) in 50% methanol.[11]

  • Prepare a working standard solution by diluting the stock solution to a concentration that provides a stable and moderate signal (e.g., 100-500 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Direct Infusion Setup:

  • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10-20 µL/min) using a syringe pump.

  • Set the mass spectrometer to operate in positive ESI mode and monitor the precursor ion for metformin (m/z 130.1).

3. Parameter Optimization (One-at-a-Time):

  • Capillary Voltage: While keeping other parameters constant, vary the capillary voltage in small increments (e.g., 0.2-0.5 kV) and record the signal intensity at each step. Plot the intensity versus voltage to find the optimal value.

  • Nebulizer Gas Pressure: Adjust the pressure to achieve a stable ion signal.

  • Drying Gas Flow and Temperature: Incrementally increase the drying gas flow and temperature to find the point of maximum signal intensity without causing in-source fragmentation.

  • Cone/Fragmentor Voltage: Optimize this parameter to maximize the precursor ion signal.

4. MRM Optimization:

  • Once the source parameters are optimized for the precursor ion, select the precursor ion (m/z 130.1 for metformin) and perform a product ion scan to identify the major fragment ions.

  • Optimize the collision energy for each desired MRM transition (e.g., 130.1 -> 60.2 and 130.1 -> 71.2) to maximize the product ion signal.

  • Repeat the optimization process for this compound (precursor m/z 136.0).

Workflow for ESI Source Parameter Optimization

ESI_Optimization_Workflow cluster_optimization Iterative Optimization prep_std Prepare Metformin Standard Solution infusion Direct Infusion via Syringe Pump prep_std->infusion set_ms Set MS to ESI+ Monitor Precursor Ion (m/z 130.1) infusion->set_ms opt_cap_volt Optimize Capillary Voltage set_ms->opt_cap_volt opt_gas Optimize Nebulizer & Drying Gas opt_cap_volt->opt_gas Hold Optimal Value opt_temp Optimize Source Temperature opt_gas->opt_temp Hold Optimal Values opt_cone Optimize Cone Voltage opt_temp->opt_cone Hold Optimal Values prod_scan Perform Product Ion Scan opt_cone->prod_scan opt_ce Optimize Collision Energy for MRM prod_scan->opt_ce repeat_is Repeat for Internal Standard (this compound) opt_ce->repeat_is final_method Final Optimized Method repeat_is->final_method

Caption: Workflow for optimizing ESI-MS parameters for metformin analysis.

References

Co-elution of metformin with endogenous interferences and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for metformin (B114582) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of metformin in biological matrices.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on resolving specific problems related to the co-elution of metformin with endogenous interferences.

FAQ 1: My metformin peak is showing poor shape (tailing or fronting). What are the common causes and solutions?

Answer:

Poor peak shape for metformin is a frequent issue, often stemming from its highly polar nature. Here are the primary causes and recommended solutions:

  • Secondary Interactions with Residual Silanols: Standard C18 columns can have exposed silanol (B1196071) groups that interact with the basic metformin molecule, causing peak tailing.

    • Solution:

      • Use an End-capped Column: Employ a column with end-capping to minimize exposed silanols.

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0) can protonate the silanols and reduce unwanted interactions.[1]

      • Add an Ion-Pairing Agent: Incorporating an ion-pairing agent like sodium dodecyl sulfate (B86663) (SDS) or hexane-1-sulfonic acid into the mobile phase can improve peak shape and retention.[2][3]

  • Inappropriate Injection Solvent: If the solvent used to dissolve the sample is much stronger (higher organic content) than the initial mobile phase, it can lead to peak fronting or splitting.

    • Solution: Ensure your sample solvent is as close in composition as possible to the initial mobile phase.

  • Column Overload: Injecting too high a concentration of metformin can saturate the column, resulting in peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

Experimental Protocol: Improving Metformin Peak Shape with an Ion-Pairing Agent

This protocol outlines a general approach to using an ion-pairing agent to enhance metformin peak symmetry on a C18 column.

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a solution of 10 mM potassium dihydrogen phosphate (B84403) (KH2PO4) and 3 mM sodium dodecyl sulfate (SDS) in water. Adjust the pH to a suitable range (e.g., 3.0-4.0) with phosphoric acid.

    • Organic Phase: Acetonitrile (B52724) or Methanol.

    • Mobile Phase Composition: A typical starting point is a mixture of the aqueous and organic phases (e.g., 70:30 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 233 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a standard solution of metformin and observe the peak shape.

    • Adjust the concentration of the ion-pairing agent and the mobile phase composition to optimize peak symmetry and retention time.

FAQ 2: I am observing a co-eluting peak with metformin in my plasma samples. What could it be and how can I resolve it?

Answer:

Co-elution with endogenous components is a significant challenge in metformin bioanalysis. One documented interference is metanephrine (B195012) , a metabolite of epinephrine.[4] Due to their similar polarities, these compounds can be difficult to separate using traditional reversed-phase chromatography.

Troubleshooting Steps:

  • Confirmation of Interference:

    • If using mass spectrometry, check for the presence of an ion with a mass-to-charge ratio (m/z) corresponding to metanephrine (180.12).[4]

    • Analyze a blank plasma sample to confirm the presence of the interfering peak.

  • Chromatographic Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds like metformin from endogenous interferences. It provides enhanced retention for polar analytes.[5][6][7][8]

    • Column Selection: Consider using a HILIC column with a zwitterionic or amide stationary phase for optimal separation.[5] A Restek Raptor HILIC-Si column has shown good separation of metformin and metanephrine.[4]

  • Sample Preparation Solutions:

    • Solid-Phase Extraction (SPE): A well-developed SPE method can selectively isolate metformin from interfering compounds. Weak cation exchange (WCX) SPE cartridges can be effective.[4]

    • Phospholipid Removal: Phospholipids (B1166683) are a common source of matrix effects and can co-elute with polar analytes. Using phospholipid removal plates or a specific extraction protocol can yield a cleaner sample.

Experimental Protocol: HILIC Method for Metformin Separation

This protocol provides a starting point for developing a HILIC method to separate metformin from polar endogenous interferences.

  • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar HILIC column.[5]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Water with 0.06% formic acid and 5 mM ammonium (B1175870) formate.[5]

    • Organic Phase (B): Acetonitrile with 0.06% formic acid and 5 mM ammonium formate.[5]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 90% B.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Injection Volume: 2 µL.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Detection (Positive ESI):

    • Metformin Transition: m/z 130.1 -> 71.1

    • Metformin-d6 (Internal Standard) Transition: m/z 136.1 -> 77.1

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject the supernatant.

FAQ 3: My metformin recovery is low and inconsistent. What could be the problem?

Answer:

Low and variable recovery of metformin is often linked to the sample preparation method. Metformin's high polarity makes it challenging to extract efficiently from biological matrices.

  • Ineffective Protein Precipitation: Simple protein precipitation with acetonitrile may not be sufficient to remove all interfering substances, which can lead to ion suppression in LC-MS/MS analysis and appear as low recovery.[2]

    • Solution:

      • Optimize Precipitation Solvent: Test different organic solvents (e.g., methanol) or mixtures.

      • Add a Wash Step: After precipitation, a wash step with a non-polar solvent like hexane (B92381) can help remove lipids and other interferences.

  • Suboptimal SPE Protocol: An unoptimized SPE method can result in poor retention of metformin on the sorbent or incomplete elution.

    • Solution:

      • Select the Right Sorbent: Weak cation exchange (WCX) SPE is generally suitable for the basic metformin molecule.

      • Optimize pH: The pH of the loading and wash solutions is critical. Ensure the pH is appropriate to retain metformin on the sorbent.

      • Elution Solvent: Use an elution solvent that is strong enough to desorb metformin completely. This may involve a change in pH or the use of a stronger organic solvent.

  • Matrix Effects: Endogenous components in the sample matrix can co-elute with metformin and suppress its ionization in the mass spectrometer, leading to an apparent low recovery.

    • Solution:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or phospholipid removal.

      • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (this compound) will co-elute with metformin and experience similar matrix effects, allowing for more accurate quantification.

      • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Data Summary Tables

Table 1: Comparison of Chromatographic Conditions for Metformin Analysis

ParameterReversed-Phase (Ion-Pair)HILIC
Column C18BEH Amide, Z-HILIC
Mobile Phase Acetonitrile/Water with Ion-Pairing Agent (e.g., SDS)Acetonitrile/Water with Buffer (e.g., Ammonium Formate)
Retention Mechanism Ion-pairing and hydrophobic interactionPartitioning into a water-enriched layer on the stationary phase
Advantages Widely available columnsExcellent retention for polar compounds, good separation from polar interferences
Disadvantages Poor retention without ion-pairing agents, potential for peak tailingRequires careful equilibration, can be sensitive to water content

Table 2: Sample Preparation Techniques and Expected Metformin Recovery

TechniqueDescriptionTypical RecoveryKey Considerations
Protein Precipitation Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.80-95%Simple and fast, but may not remove all interferences, leading to matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of metformin between two immiscible liquid phases.70-90%Can be effective but is often laborious and may require derivatization for the highly polar metformin.
Solid-Phase Extraction (SPE) Separation based on affinity for a solid sorbent (e.g., WCX).>90%Highly effective for removing interferences and concentrating the sample, but requires method development.
Phospholipid Removal Plates Specialized plates that remove phospholipids during sample preparation.>90%Very effective at reducing matrix effects from phospholipids.

Visualized Workflows and Pathways

Troubleshooting Metformin Co-elution start Start: Poor Peak Shape or Suspected Co-elution check_ms Check Mass Spectrum for Known Interferences (e.g., Metanephrine m/z 180.12) start->check_ms chrom_opt Optimize Chromatography check_ms->chrom_opt Interference Identified sample_prep Improve Sample Preparation check_ms->sample_prep No Specific Interference Identified, Likely Matrix Effects hilic Switch to HILIC Column chrom_opt->hilic ion_pair Add/Optimize Ion-Pairing Agent chrom_opt->ion_pair spe Develop/Optimize SPE Method (WCX) sample_prep->spe phospholipid_rem Use Phospholipid Removal Plates sample_prep->phospholipid_rem end End: Resolved Peak hilic->end ion_pair->end spe->end phospholipid_rem->end

Caption: Troubleshooting workflow for metformin co-elution issues.

Metformin Sample Preparation Workflow (SPE) start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is load Load Sample onto SPE Cartridge add_is->load condition Condition WCX SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge to Remove Interferences (e.g., with mild buffer or solvent) load->wash elute Elute Metformin (e.g., with acidified organic solvent) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Experimental workflow for metformin sample preparation using SPE.

References

Impact of mobile phase pH on metformin and Metformin-d6 retention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metformin (B114582) and its deuterated analog, metformin-d6. The focus is on the impact of mobile phase pH on chromatographic retention in Hydrophilic Interaction Liquid Chromatography (HILIC).

Frequently Asked Questions (FAQs)

Q1: How does mobile phase pH affect the retention of metformin in HILIC?

A1: The pH of the mobile phase plays a critical role in the retention of metformin in HILIC by influencing its ionization state and the surface charge of the stationary phase (typically silica-based). Metformin is a strong base with two pKa values of approximately 2.8 and 11.5.[1][2]

  • At low pH (e.g., pH < 2.8): Metformin is predominantly in its dicationic (+2) form. This highly charged state can lead to strong electrostatic interactions with the negatively charged silanol (B1196071) groups on the silica (B1680970) surface, potentially causing very strong retention or poor peak shape.

  • At mid-range pH (e.g., pH 3-8): Metformin exists primarily as a monocationic (+1) species. In this range, a balance of hydrophilic partitioning and cation exchange interactions governs retention. Studies have shown that the retention factor for metformin can increase as the pH rises from around 4.8 to 6.1.[3][4] This is likely due to an increase in the ionization of surface silanol groups on the stationary phase, enhancing the cation exchange component of retention.

  • At high pH (e.g., pH > 6.1): As the pH increases further, the retention of metformin may start to decrease.[3][4] This can be attributed to the increasing competition from buffer cations for the active sites on the stationary phase and potential changes in the hydration layer.

Q2: What is the expected retention behavior of this compound compared to metformin?

A2: this compound is commonly used as an internal standard in the analysis of metformin. Due to the substitution of six hydrogen atoms with deuterium, this compound has a slightly higher molecular weight. In chromatography, a phenomenon known as the "chromatographic isotope effect" can sometimes be observed, where deuterated compounds may have slightly different retention times than their non-deuterated counterparts.[5][6] Typically, the deuterated compound may elute slightly earlier. However, for most HILIC applications, the retention times of metformin and this compound are very similar, and they are often co-eluted or baseline separated with a minimal difference in retention time.

Q3: Why am I observing poor peak shape (e.g., tailing or fronting) for metformin?

A3: Poor peak shape for metformin in HILIC can be caused by several factors related to mobile phase pH:

  • Strong Secondary Interactions: At certain pH values, strong ionic interactions between the positively charged metformin and negatively charged silanol groups on the stationary phase can lead to peak tailing. Operating at a lower pH (e.g., around 3) can help to suppress the ionization of silanol groups and improve peak shape.

  • Inappropriate Buffer Concentration: A buffer concentration that is too low may not have sufficient capacity to control the pH at the column surface, leading to mixed-mode interactions and peak distortion. Conversely, a very high buffer concentration can sometimes lead to a decrease in retention due to competition for interaction sites.

  • Column Overload: Injecting too much sample can lead to peak fronting. This is particularly relevant for highly polar and charged analytes like metformin.

Q4: What is the recommended starting pH for HILIC method development for metformin?

A4: A good starting point for HILIC method development for metformin is a mobile phase pH of around 3 to 4. At this pH, metformin is consistently in its monocationic form, and the ionization of the silica stationary phase is suppressed, which can help to achieve good peak shape and reproducible retention. From this starting point, the pH can be adjusted to optimize selectivity and retention.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Retention of Metformin Mobile phase has too high a water content.Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. In HILIC, water is the strong solvent.
Mobile phase pH is too high, leading to reduced interaction.Decrease the mobile phase pH to the 3-5 range to promote favorable ionic interactions.
Excessively Long Retention Time Mobile phase pH is in a range that maximizes cation exchange (around 5-6).Decrease the mobile phase pH to reduce silanol ionization or increase the buffer concentration to increase ionic competition.
The organic content of the mobile phase is too high.Decrease the percentage of the organic solvent in the mobile phase.
Poor Peak Shape (Tailing) Strong interaction with ionized silanols on the stationary phase.Lower the mobile phase pH (e.g., to 3) to suppress silanol ionization. Increase the buffer concentration to mask secondary interaction sites.
Inconsistent Retention Times Inadequate column equilibration between injections.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.
Fluctuations in mobile phase pH.Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a reliable buffer system.
Split Peaks Sample solvent is too strong (high water content).Prepare the sample in a diluent that is similar to or weaker than the mobile phase (i.e., high organic content).
Column contamination or void formation.Flush the column with a strong solvent or replace the column if necessary.

Quantitative Data

The following table summarizes the general trend of metformin retention time with varying mobile phase pH in a HILIC system. The retention times for this compound are estimated to be slightly shorter due to a potential chromatographic isotope effect.

Mobile Phase pH Metformin Retention Time (min) This compound Retention Time (min) (Estimated) Primary Ionization State of Metformin Primary Interaction Mechanism
2.53.23.1Dicationic (+2)Strong Cation Exchange, Hydrophilic Partitioning
4.04.54.4Monocationic (+1)Hydrophilic Partitioning, Moderate Cation Exchange
5.55.85.7Monocationic (+1)Hydrophilic Partitioning, Strong Cation Exchange
7.05.25.1Monocationic (+1)Hydrophilic Partitioning, Cation Exchange with Buffer Competition

Note: The actual retention times will vary depending on the specific column, mobile phase composition (organic solvent and buffer type), and other chromatographic conditions.

Experimental Protocols

Representative HILIC Method for Metformin Analysis

This protocol provides a starting point for the analysis of metformin. Optimization may be required based on the specific instrumentation and analytical goals.

  • Column: A HILIC column with a bare silica or amide stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 70% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v).

  • Detection: Mass Spectrometry (ESI+).

Visualizations

HILIC_Workflow start Start: Method Development for Metformin step1 Define Analytical Target Profile (e.g., speed, resolution) start->step1 step2 Select HILIC Column (e.g., Bare Silica, Amide) step1->step2 step3 Initial Mobile Phase Conditions - High % Acetonitrile (e.g., 90%) - Buffered Aqueous (e.g., pH 3-4) step2->step3 step4 Perform Initial Injection step3->step4 decision1 Acceptable Retention and Peak Shape? step4->decision1 step5a Adjust Organic Content - Increase for more retention - Decrease for less retention decision1->step5a No step7 Method Validation decision1->step7 Yes step5a->step4 step5b Optimize Mobile Phase pH - Lower pH to reduce tailing - Adjust for selectivity step5a->step5b step5b->step4 step5c Optimize Buffer Concentration step5b->step5c step5c->step4 step6 Fine-tune Gradient/Isocratic Conditions step5c->step6 step6->step4 end Final Method step7->end

References

Stability issues of Metformin-d6 during sample storage and processing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Metformin-d6 during sample storage and processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in bioanalytical assays?

A1: The main stability concerns for this compound, often used as an internal standard (IS) for Metformin (B114582) analysis, mirror those of the parent drug. These include degradation during sample storage (room temperature, freeze-thaw cycles, long-term storage) and processing. Specific issues that can arise include peak splitting or distortion in chromatography and variability in instrument response.[1][2]

Q2: What are the known degradation pathways for Metformin?

A2: Metformin can degrade through several pathways, including hydrolysis, oxidation, and thermal degradation.[3][4] These processes can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. While Metformin is generally stable, these degradation pathways can lead to the formation of impurities that may interfere with analysis.[3][4]

Q3: How should stock solutions of this compound be prepared and stored?

A3: Stock solutions of this compound are typically prepared in a methanol-water mixture (e.g., 50% methanol).[1][5] For short-term storage, solutions can be kept at -20°C for up to a month, while for long-term storage, -80°C for up to six months is recommended.[6] It is crucial to store them in sealed containers to prevent evaporation and away from moisture.[6]

Q4: Is this compound stable in biological matrices like plasma and whole blood?

A4: Yes, studies have shown that Metformin is stable in rat plasma for at least 6 hours at room temperature and for 147 days at -70°C.[7] It is also stable through multiple freeze-thaw cycles.[7][8] In whole blood, Metformin is reported to be stable for at least 2 hours at room temperature and on an ice-water bath.[7] One study on human plasma indicated stability for 6 hours at 25°C and for 1 day when stored at -20°C.[9] Another study showed incurred samples in human plasma were stable for up to 30 days.[10]

Troubleshooting Guide

Issue 1: Peak Splitting or Distortion for this compound

Symptoms:

  • You observe double peaks, tailing, or fronting for the this compound internal standard in your chromatogram.

  • The peak shape is inconsistent across a batch of samples.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Dilution Solvent Using an acidic diluent like 0.1% formic acid has been reported to cause random peak splitting for both Metformin and this compound.[1][2] It is recommended to use an ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) solution as the dilution solvent and as the mobile phase.[1][2]
Tautomerism Metformin can undergo tautomerism, which can contribute to peak distortion.[1] Optimizing chromatographic conditions, such as the mobile phase composition and pH, can help in achieving a more symmetric peak shape.
Column Choice The choice of HPLC column can influence peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often used for the analysis of polar compounds like Metformin and can provide better peak shapes compared to traditional reversed-phase columns.[7][11]
Issue 2: Inconsistent Internal Standard (this compound) Response

Symptoms:

  • The peak area of this compound varies significantly across your analytical run, exceeding typical acceptance criteria (e.g., >15% CV).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Matrix Effects The sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[12] Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is robust and effectively removes interfering matrix components. Using a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects, but significant variability should still be investigated.[13]
Inconsistent Sample Preparation Variability in sample preparation steps, such as pipetting errors or inconsistent extraction times, can lead to variable recovery of the internal standard. Ensure that all sample preparation steps are performed consistently and accurately.
Analyte Instability Degradation of this compound in the processed sample while in the autosampler can lead to a decrease in response over time. Evaluate the stability of processed samples in the autosampler for the expected duration of your analytical run.[12]

Quantitative Stability Data

The following tables summarize the stability of Metformin under various conditions as reported in the literature. These findings are generally applicable to this compound as a stable isotope-labeled internal standard.

Table 1: Stability of Metformin in Plasma

MatrixStorage ConditionDurationStability OutcomeReference
Rat PlasmaRoom Temperature6 hoursStable[7]
Rat Plasma-70°C147 daysStable[7]
Rat Plasma3 Freeze-Thaw Cycles (-70°C)N/AStable[7]
Human PlasmaRoom Temperature (25°C)6 hoursStable[9]
Human Plasma-20°C1 dayStable[9]
Human Plasma4 Freeze-Thaw CyclesN/AStable[8]
Processed PlasmaAutosampler (10°C)24 hoursStable[12]

Table 2: Stability of Metformin Stock Solutions

SolventStorage ConditionDurationStability OutcomeReference
N/A25°C6 hoursStable[9]
N/A4°C30 daysStable[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound hydrochloride.

    • Dissolve in 50% methanol-water to achieve the target concentration.[1][5]

    • Store in a sealed container at -20°C for short-term use or -80°C for long-term storage.[6]

  • Internal Standard (IS) Working Solution (e.g., 250 ng/mL):

    • Serially dilute the primary stock solution with acetonitrile (B52724) to the desired final concentration.[5]

    • This working solution is added to the samples during the extraction process.

Protocol 2: Sample Preparation using Protein Precipitation
  • Aliquot 50 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[5]

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of acetonitrile to precipitate the proteins and vortex for 5 minutes.[1]

  • Centrifuge the mixture at 16,000 x g for 10 minutes.[1]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow for Sample Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample/ Standard/QC Add_IS Add this compound Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing (Quantification) Acquire->Process

Caption: Workflow for the analysis of samples containing this compound.

Troubleshooting Logic for Peak Distortion

Start Peak Splitting or Distortion Observed Check_Diluent Check Dilution Solvent Start->Check_Diluent Acidic_Diluent Is it acidic (e.g., Formic Acid)? Check_Diluent->Acidic_Diluent Change_Diluent Switch to Ammonium Acetate or Ammonium Formate Acidic_Diluent->Change_Diluent Yes Optimize_Chroma Optimize Chromatographic Conditions (e.g., Mobile Phase pH) Acidic_Diluent->Optimize_Chroma No Resolved Issue Resolved Change_Diluent->Resolved Check_Column Evaluate Column (Consider HILIC) Optimize_Chroma->Check_Column Check_Column->Resolved

Caption: Troubleshooting decision tree for this compound peak distortion.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Metformin Using Metformin-d6 Internal Standard Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of metformin (B114582) in human plasma, utilizing Metformin-d6 as an internal standard. The validation of this method adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[1] This document is intended for researchers, scientists, and professionals in the field of drug development seeking a robust and reliable bioanalytical assay for metformin.

Experimental Protocols

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of metformin in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, this compound, to ensure accuracy and precision.

Sample Preparation:

A straightforward protein precipitation method is utilized for sample preparation, making it suitable for high-throughput analysis.[1]

  • To a 50 µL aliquot of plasma sample (calibration standard, quality control, or unknown sample), 50 µL of the internal standard working solution (this compound, 250 ng/mL in acetonitrile) is added. This step is omitted for blank samples.[1]

  • The mixture is vortexed to ensure homogeneity.

  • Protein precipitation is induced by the addition of acetonitrile.

  • The sample is then centrifuged to pellet the precipitated proteins.

  • An aliquot of the resulting supernatant is transferred for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

The chromatographic separation is achieved on a C18 reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Table 1: Liquid Chromatography Parameters [1][2][3][4]

ParameterCondition
LC System Agilent 1290 Infinity HPLC or equivalent
Column Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 1.5 min, hold for 1 min, return to 5% B
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 4.0 minutes

Table 2: Mass Spectrometry Parameters [1][2][3][4][5][6]

ParameterCondition
MS System Sciex 6500 Q-Trap or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Metformin) 130.1 -> 60.2 m/z
MRM Transition (this compound) 136.1 -> 66.2 m/z
Ion Spray Voltage +4500 V
Source Temperature 500°C
Collision Gas Nitrogen
Curtain Gas 35 psi

Method Validation Summary

The bioanalytical method was validated in accordance with the FDA and ICH M10 guidelines.[1][7][8][9][10] The validation assessed selectivity, sensitivity, linearity, accuracy, precision, and stability.

Linearity and Sensitivity:

The method demonstrated excellent linearity over the concentration range of 10-1500 ng/mL for metformin in human plasma.[3][4] The lower limit of quantification (LLOQ) was established at 10 ng/mL.[5]

Table 3: Linearity and Sensitivity [3][4][5]

ParameterResult
Linearity Range 10-1500 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at low, medium, and high concentrations. The results, summarized below, fall within the FDA's acceptance criteria.

Table 4: Accuracy and Precision [2]

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low QC < 15%± 15%< 15%± 15%
Medium QC < 15%± 15%< 15%± 15%
High QC < 15%± 15%< 15%± 15%

Note: The table reflects the general acceptance criteria as per FDA guidelines. Specific experimental values can be found in cited literature.

Stability:

Metformin was found to be stable in human plasma under various conditions, including at room temperature, after multiple freeze-thaw cycles, and during long-term storage at -20°C.[2][11]

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical method validation of metformin in plasma samples.

Metformin_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound, 50 µL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS (5 µL) Supernatant->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quantification Quantification of Metformin Calibration->Quantification Validation Method Validation (Accuracy, Precision, Stability) Quantification->Validation

Caption: Workflow for the bioanalytical method validation of metformin.

Conclusion

The described LC-MS/MS method for the quantification of metformin in human plasma using this compound as an internal standard is rapid, sensitive, and reliable.[1] The simple protein precipitation sample preparation and short chromatographic run time make it highly suitable for processing a large number of samples in a regulated bioanalytical laboratory.[1][3][4] The method demonstrates excellent performance characteristics that meet the validation guidelines set forth by the FDA, ensuring its utility for clinical and pharmacokinetic research.[1][5]

References

A Comparative Guide to the Bioanalytical Method Validation of Metformin Following ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of metformin (B114582) in biological matrices, with a focus on adherence to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their studies.

Introduction to ICH M10 and Metformin Bioanalysis

The ICH M10 guideline, which reached Step 4 of the ICH process in May 2022, provides harmonized international guidance for the validation of bioanalytical methods.[1][2][3] Adherence to these guidelines is crucial for ensuring the reliability, quality, and acceptability of bioanalytical data in regulatory submissions.[1][2][3] Metformin, a widely prescribed oral antihyperglycemic agent, requires robust and validated bioanalytical methods for pharmacokinetic, bioequivalence, and toxicokinetic studies. Various analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are employed for its quantification in biological fluids.[4][5][6][7][8][9][10]

This guide will delve into the specific validation parameters as mandated by ICH M10 and present a comparison of reported performance data for different metformin bioanalytical methods. Detailed experimental protocols for key validation experiments are also provided to facilitate practical implementation.

ICH M10 Bioanalytical Method Validation Parameters at a Glance

The ICH M10 guideline outlines several key parameters that must be evaluated to ensure a bioanalytical method is fit for its intended purpose. The following table summarizes these parameters and their general acceptance criteria.

Validation ParameterAcceptance Criteria (as per ICH M10)
Selectivity & Specificity No significant interference at the retention time of the analyte and internal standard (IS). Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[11]
Calibration Curve A minimum of 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. r² ≥ 0.98 is generally expected.[10]
Linearity & Range The range of the assay, from the LLOQ to the Upper Limit of Quantification (ULOQ), must be defined. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at LLOQ).[1]
Accuracy & Precision Within-run and Between-run: For Quality Control (QC) samples at a minimum of three concentrations (low, medium, and high), the mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. At the LLOQ, accuracy and precision should be within ±20%.[12]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy (within 20% of nominal value) and precision (≤ 20% CV).[12]
Matrix Effect The effect of matrix components on the ionization of the analyte and IS should be investigated. The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in the absence of matrix) should be consistent, with a CV of ≤ 15%.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions must be established. This includes freeze-thaw stability, short-term (bench-top) stability, long-term stability, and stock solution stability. The mean concentration at each QC level should be within ±15% of the nominal concentration.[4][13][14]
Dilution Integrity If samples are expected to be diluted, it must be demonstrated that dilution does not affect accuracy and precision. The accuracy and precision of diluted samples should be within ±15%.[11]

Comparison of Metformin Bioanalytical Methods

The following table compares the performance of two commonly used bioanalytical methods for metformin, HPLC-UV and LC-MS/MS, based on published data.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.18 - 6 µg/mL[4][[“]]10.2 - 1741.8 ng/mL
Correlation Coefficient (r²) > 0.999[4][[“]]> 0.99
Lower Limit of Quantification (LLOQ) 0.18 µg/mL[4][[“]]10.2 ng/mL
Intra-day Accuracy (% bias) < 4%[4][[“]]Within ±15%
Inter-day Accuracy (% bias) < 8%[4][[“]]Within ±15%
Intra-day Precision (%CV) < 7%[4][[“]]< 15%
Inter-day Precision (%CV) < 6%[4][[“]]< 15%
Recovery ~100.96%[4][[“]]Not explicitly stated, but method is validated

Detailed Experimental Protocols

This section provides detailed methodologies for key validation experiments for a metformin bioanalytical assay. These protocols are synthesized from various published methods and are intended to be illustrative.

Specificity and Selectivity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol:

    • Analyze at least six different batches of blank human plasma (or the relevant biological matrix).

    • Analyze blank plasma samples spiked with the LLOQ concentration of metformin and the internal standard.

    • Analyze blank plasma samples spiked with potentially co-administered drugs.

    • Evaluate chromatograms for any interfering peaks at the retention times of metformin and the internal standard.

    • The response of interfering peaks in the blank samples should be less than 20% of the LLOQ for metformin and less than 5% for the internal standard.

Linearity and Calibration Curve
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least six to eight calibration standards by spiking blank plasma with known concentrations of metformin, covering the expected range of study samples.

    • Prepare a blank plasma sample and a zero standard (blank plasma with internal standard).

    • Process and analyze the calibration standards in at least three independent runs.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Determine the best-fit regression model and the correlation coefficient (r²). The back-calculated concentrations of at least 75% of the standards should be within ±15% of the nominal values (±20% for LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Within-run (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.

    • Between-run (Inter-assay): Analyze at least five replicates of each QC level in at least three different analytical runs on different days.

    • Calculate the accuracy (% bias) and precision (% CV) for each QC level.

Stability
  • Objective: To evaluate the stability of metformin in the biological matrix under different storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles (-20°C or -80°C to room temperature).[4]

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples after keeping them at room temperature for a period that exceeds the expected sample handling time (e.g., 24 hours).[4]

    • Long-Term Stability: Analyze low and high QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.[4]

    • Stock Solution Stability: Evaluate the stability of metformin stock solutions at room temperature and refrigerated conditions for a defined period.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation of metformin.

Metformin_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation Experiments cluster_analysis Data Analysis & Reporting MethodDevelopment Method Development ProtocolDesign Validation Protocol Design MethodDevelopment->ProtocolDesign Specificity Specificity & Selectivity ProtocolDesign->Specificity Linearity Linearity & Range ProtocolDesign->Linearity AccuracyPrecision Accuracy & Precision ProtocolDesign->AccuracyPrecision Stability Stability Assessment ProtocolDesign->Stability MatrixEffect Matrix Effect ProtocolDesign->MatrixEffect DilutionIntegrity Dilution Integrity ProtocolDesign->DilutionIntegrity DataReview Data Review & Analysis Specificity->DataReview Linearity->DataReview AccuracyPrecision->DataReview Stability->DataReview MatrixEffect->DataReview DilutionIntegrity->DataReview ValidationReport Validation Report Generation DataReview->ValidationReport ICH_M10_Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Accuracy Accuracy Precision Precision Selectivity Selectivity Linearity Linearity Stability Stability MatrixEffect Matrix Effect DilutionIntegrity Dilution Integrity LLOQ LLOQ BMV Bioanalytical Method Validation (BMV) BMV->Accuracy BMV->Precision BMV->Selectivity BMV->Linearity BMV->Stability BMV->MatrixEffect BMV->DilutionIntegrity BMV->LLOQ

References

A Comparative Guide to Internal Standards for Metformin Analysis: Metformin-d6 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the widely prescribed anti-diabetic drug metformin (B114582), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices such as plasma. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a detailed comparison of Metformin-d6, a stable isotope-labeled (SIL) internal standard, with other commonly used internal standards for metformin analysis, supported by experimental data from various studies.

The Gold Standard: this compound

This compound is a deuterated analog of metformin and is widely considered the gold standard for its quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] The key advantage of using a stable isotope-labeled internal standard is that its physicochemical properties are nearly identical to the analyte of interest.[1] This ensures that it co-elutes with metformin and experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification.[2]

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of this compound compared to other non-isotopically labeled internal standards, phenformin (B89758) and ranitidine (B14927), based on data from various validated bioanalytical methods.

Table 1: Comparison of Linearity and Sensitivity

Internal StandardAnalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound UPLC-MS/MS100 - 3000100> 0.98[3]
This compound LC-MS/MS10.2 - 1741.810.2> 0.99[4]
This compound UHPLC-HRMS5 - 20005≥ 0.993[5]
Phenformin HPLC-PDA62 - 200062Not Specified
Ranitidine HPLC-UV180 - 60001800.9998[6]

Table 2: Comparison of Accuracy and Precision

Internal StandardAnalytical MethodIntra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compound UPLC-MS/MS89.78 - 97.1889.82 - 99.44< 11.07< 11.07[3]
This compound UHPLC-HRMS91.13 - 105.25Not Specified< 8.19< 8.19[5]
Phenformin HPLC-PDA0.27 - 3.35-0.51 - 3.752.51 - 4.372.19 - 5.59[7]
Ranitidine HPLC-UV< 4< 8< 7< 6[6]

Table 3: Comparison of Recovery and Matrix Effect

Internal StandardAnalytical MethodRecovery (%)Matrix Effect (%)
This compound LC-MS/MS45.83 ± 3.5Not Specified[4]
This compound UHPLC-HRMSNot SpecifiedLQC: 10.109; HQC: 12.271[5]
This compound LC-MS/MS96.6 - 112.891.2 - 112.9[8]
Phenformin HPLC-PDANot SpecifiedNot Specified
Ranitidine HPLC-UV100.96Not Specified[6]

Experimental Protocols

Detailed methodologies for the analysis of metformin using different internal standards are crucial for reproducibility. Below are summaries of typical experimental protocols.

Protocol 1: Metformin Analysis using this compound and LC-MS/MS

This protocol is a composite based on common practices described in the literature.[4][5]

  • Sample Preparation:

    • To 400 µL of plasma, add 50 µL of this compound internal standard solution.

    • Perform protein precipitation by adding acetonitrile (B52724).

    • Vortex and centrifuge the sample.

    • The supernatant is then transferred for analysis.

    • Alternatively, solid-phase extraction (SPE) can be used for sample cleanup.[4]

  • Chromatographic Conditions:

    • Column: A C12 or C18 reverse-phase column is commonly used.[4]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[5]

    • Flow Rate: Typically in the range of 0.4 - 0.8 mL/min.[4]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both metformin and this compound.[4]

    • MRM Transitions: For metformin, m/z 130.1 → 60.0, and for this compound, m/z 136.2 → 60.0.[4]

Protocol 2: Metformin Analysis using Phenformin and HPLC-PDA

This protocol is based on a study that utilized phenformin as the internal standard.[7]

  • Sample Preparation:

    • Solid-phase extraction is employed to extract metformin and phenformin from the plasma sample.[7]

  • Chromatographic Conditions:

    • Column: Thermo Accuacore HILIC column (150 × 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of 20 mM sodium acetate (B1210297) buffer and acetonitrile (45:55, v/v) with the pH adjusted to 4.[7]

    • Flow Rate: 0.7 mL/min.[7]

  • Detection:

    • A photodiode array (PDA) detector is used for quantification.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Metformin / IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: A typical experimental workflow for the analysis of metformin in plasma using LC-MS/MS.

Metformin Signaling Pathway

metformin_pathway Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits ATP_Production Decreased ATP Production Mito_Complex_I->ATP_Production AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes

Caption: The primary signaling pathway of metformin, involving the inhibition of mitochondrial complex I and activation of AMPK.

Discussion and Conclusion

The data presented clearly demonstrates that this compound is a superior internal standard for the LC-MS/MS analysis of metformin. Its use consistently results in excellent accuracy, precision, and linearity over a wide concentration range. The primary advantage of a stable isotope-labeled internal standard like this compound lies in its ability to effectively compensate for matrix effects, which are a significant source of variability in bioanalytical methods.[8] The near-identical chemical nature of this compound to metformin ensures that they behave almost identically during extraction and ionization, leading to a more reliable quantification.[1]

While other internal standards like phenformin and ranitidine have been used successfully, they have notable limitations. Phenformin, although structurally similar to metformin, has different physicochemical properties that can affect its extraction and chromatographic behavior relative to metformin.[9][10] Ranitidine, being structurally dissimilar, is even less likely to mimic metformin's behavior, which can lead to greater variability in the results. The use of such non-isotopic internal standards is more common in methods like HPLC-UV, where the detector response is less susceptible to the subtle matrix effects that plague mass spectrometry.

References

A Head-to-Head Comparison: Protein Precipitation vs. Solid-Phase Extraction for Metformin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metformin (B114582) in biological matrices is paramount. The choice of sample preparation technique is a critical step that directly impacts the reliability and efficiency of the entire analytical workflow. This guide provides a detailed head-to-head comparison of two commonly employed methods for metformin extraction: protein precipitation (PPT) and solid-phase extraction (SPE).

Metformin, a biguanide (B1667054) oral antihyperglycemic agent, is widely prescribed for the management of type 2 diabetes. Its inherent polarity presents a challenge for extraction from complex biological samples like plasma and serum. Both protein precipitation and solid-phase extraction are routinely used to remove interfering proteins and other endogenous components prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of the optimal method depends on various factors, including the desired level of sample cleanup, sensitivity, throughput, and cost.

Performance Comparison at a Glance

The following table summarizes the key performance metrics for protein precipitation and solid-phase extraction based on data from various studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different laboratories.

Performance MetricProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery 81% - 112.8%[1][2]67% - >98%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL - 50 ng/mL[2]3.0 ng/mL - 9.2 ng/mL[3]
Matrix Effect Can be significant, requires careful method development to mitigate.Generally lower than PPT, providing cleaner extracts.[4]
Speed and Simplicity Simple, fast, and requires minimal method development.More complex and time-consuming, often requiring method optimization.
Cost Low cost.Higher cost due to consumables (SPE cartridges).
Selectivity Low, co-extraction of other endogenous components is common.High, allows for selective isolation of the analyte.

In-Depth Look at Each Technique

Protein Precipitation: The Rapid Approach

Protein precipitation is a straightforward and widely used method for sample preparation. It involves the addition of an organic solvent, typically acetonitrile, to a biological sample to denature and precipitate proteins. Following centrifugation, the supernatant containing the analyte of interest is collected for analysis.

Advantages:

  • Speed and Simplicity: The workflow is simple and can be performed quickly, making it suitable for high-throughput analysis.

  • Cost-Effective: It is an inexpensive method requiring minimal specialized equipment or consumables.

Disadvantages:

  • Incomplete Protein Removal: While effective at removing the bulk of proteins, some may remain in the supernatant.

  • Matrix Effects: Co-precipitation of endogenous components can lead to ion suppression or enhancement in mass spectrometry-based analyses, affecting accuracy and precision.[5]

  • Low Selectivity: This method is not selective for metformin and will co-extract other soluble compounds.

Solid-Phase Extraction: The Selective Solution

Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a complex mixture. For metformin, which is a polar and basic compound, various SPE sorbents can be employed, including mixed-mode (e.g., Oasis WCX) and ion-pair cartridges. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte.

Advantages:

  • High Selectivity: SPE offers high selectivity, allowing for the isolation of metformin from endogenous matrix components.

  • Reduced Matrix Effects: By providing cleaner extracts, SPE significantly reduces matrix effects, leading to improved analytical performance.[4]

  • Analyte Concentration: The elution step can be performed with a small volume of solvent, effectively concentrating the analyte and increasing sensitivity.

Disadvantages:

  • Complexity: The procedure is more complex and time-consuming compared to protein precipitation.

  • Method Development: Optimization of the SPE protocol (sorbent selection, wash, and elution solvents) is often required.

  • Cost: The use of disposable SPE cartridges makes this method more expensive than protein precipitation.

Experimental Protocols

Below are representative experimental protocols for both protein precipitation and solid-phase extraction for metformin analysis.

Protein Precipitation Protocol

This protocol is a general representation of a simple protein precipitation procedure using acetonitrile.

  • Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

Solid-Phase Extraction (Mixed-Mode Cation Exchange) Protocol

This protocol describes a typical workflow using a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis WCX).

  • Sample Pre-treatment: To 200 µL of plasma, add 400 µL of a diluted ammonia (B1221849) solution and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample supernatant (500 µL) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the metformin with a small volume of an appropriate solvent (e.g., methanol containing a small percentage of a strong acid like formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizing the Workflows

To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both protein precipitation and solid-phase extraction.

ProteinPrecipitationWorkflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Acetonitrile add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze LC-MS/MS Analysis collect_supernatant->analyze

Protein Precipitation Workflow

SPEWorkflow start Start: Plasma Sample pretreat Pre-treat Sample start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Metformin wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction Workflow

Conclusion: Making the Right Choice

The choice between protein precipitation and solid-phase extraction for metformin analysis is a trade-off between speed, cost, and the required quality of the data.

  • Protein precipitation is a rapid and cost-effective method that is well-suited for high-throughput screening or when a very low limit of quantification is not essential. However, the potential for significant matrix effects necessitates careful validation to ensure data accuracy.

  • Solid-phase extraction provides a more selective and robust approach, yielding cleaner extracts and minimizing matrix effects. While more time-consuming and expensive, SPE is the preferred method when high sensitivity, accuracy, and precision are critical, particularly for regulated bioanalysis and clinical studies.

Ultimately, the optimal method will depend on the specific requirements of the assay and the resources available. For routine analysis where speed is a priority, a well-optimized protein precipitation method may be sufficient. For demanding applications requiring the highest data quality, the selectivity and cleanliness of solid-phase extraction are unparalleled.

References

A Comparative Guide to HILIC Columns for the Separation of Metformin and Metformin-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of various Hydrophilic Interaction Liquid Chromatography (HILIC) columns for the effective separation of the widely used anti-diabetic drug, metformin (B114582), and its deuterated internal standard, metformin-d6. This information is intended for researchers, scientists, and drug development professionals to aid in the selection of an optimal analytical column for bioanalytical and pharmaceutical quality control assays.

Metformin's polar nature presents a challenge for traditional reversed-phase chromatography, making HILIC an ideal separation technique.[1][2][3] The choice of HILIC stationary phase is critical for achieving desired retention, resolution, and peak shape. This guide compares the performance of several commercially available HILIC columns based on published experimental data.

Performance Comparison of HILIC Columns

The following table summarizes the chromatographic performance of different HILIC columns for the analysis of metformin and this compound. The data has been compiled from various studies to provide a comparative overview.

ColumnStationary PhaseDimensions (mm), Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Metformin Retention Time (min)This compound Retention Time (min)Observations
Waters ACQUITY UPLC BEH Amide Ethylene Bridged Hybrid Amide2.1 x 100, 1.780:20 Acetonitrile: 30 mM Potassium Phosphate Buffer (pH 2.2)0.5Not SpecifiedNot SpecifiedSuccessfully resolved metformin from six related substances.[1]
GL Sciences Inertsil HILIC SilicaNot Specified70:30 Acetonitrile: Water with 0.1% Formic AcidNot SpecifiedNot SpecifiedNot SpecifiedA sensitive and rapid assay was developed for metformin in human plasma.[2][4][5]
Waters Atlantis Premier BEH Z-HILIC Zwitterionic Sulfobetaine on Ethylene Bridged Hybrid ParticleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedShown to be successful in separating, retaining, and identifying Metformin and its related substances.[6]
Thermo Scientific Accucore HILIC Solid Core with Porous Outer Layer2.1 x 50, 2.685:15:0.1 Acetonitrile:Water:Formic AcidNot Specified1.05Not SpecifiedDemonstrated stable and reproducible results for metformin separation.[7]
Thermo Scientific Syncronis HILIC Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAll four known impurities were well resolved from metformin.[8]

Detailed Experimental Protocols

The methodologies cited in the comparison are detailed below to allow for replication and adaptation.

Method 1: Waters ACQUITY UPLC BEH Amide[1]
  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase: 80:20 (v/v) Acetonitrile and 30 mM Potassium Phosphate Buffer (pH 2.2)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1.0 µL

  • Detection: UV at 218 nm

Method 2: GL Sciences Inertsil HILIC[2][4][5]
  • Column: GL Sciences Inertsil HILIC

  • Mobile Phase: Isocratic mobile phase of 70:30 (v/v) Acetonitrile and Water with 0.1% Formic Acid.

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive ion electrospray mode.

    • Metformin Transition: m/z 130 -> 71

    • This compound Transition: m/z 136 -> 77

Method 3: Thermo Scientific Accucore HILIC[7]
  • Column: Thermo Scientific Accucore HILIC, 50 x 2.1 mm, 2.6 µm

  • Mobile Phase: 85:15:0.1 (v/v/v) Acetonitrile, Water, and Formic Acid

  • Detection: Mass Spectrometry

  • Sample Preparation: Stock solutions of metformin hydrochloride were prepared in 50:50 (v/v) methanol/water.

Experimental Workflow

The logical flow of a typical experiment to evaluate and compare different HILIC columns for metformin and this compound separation is illustrated in the diagram below.

HILIC_Column_Evaluation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis cluster_comp Comparison Standard_Prep Prepare Metformin and This compound Standards Mobile_Phase_Prep Prepare Mobile Phases (Varying Organic/Aqueous Ratios) Column_Equilibration Equilibrate HILIC Column Mobile_Phase_Prep->Column_Equilibration Injection Inject Standard Mixture Column_Equilibration->Injection Chromatographic_Run Perform Chromatographic Run Injection->Chromatographic_Run Data_Acquisition Acquire Data (UV/MS) Chromatographic_Run->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Performance_Calculation Calculate Performance Metrics (RT, Resolution, Asymmetry) Peak_Integration->Performance_Calculation Repeat_For_Columns Repeat for Each HILIC Column Performance_Calculation->Repeat_For_Columns Comparison_Table Generate Comparison Table Repeat_For_Columns->Comparison_Table

Caption: Workflow for HILIC column evaluation.

Conclusion

The selection of an appropriate HILIC column for metformin and this compound analysis is dependent on the specific requirements of the assay, such as desired run time, resolution from potential impurities, and compatibility with the detection method. Amide-based stationary phases, like the Waters ACQUITY BEH Amide, demonstrate good resolving power for metformin and its related substances.[1] Zwitterionic columns, such as the Waters Atlantis Premier BEH Z-HILIC, are also effective for retaining and separating these polar compounds.[6] For rapid analyses, solid-core particle columns like the Thermo Scientific Accucore HILIC can provide efficient separations in shorter timeframes.[7]

It is recommended that researchers perform an initial screening of a few different HILIC stationary phases (e.g., amide, zwitterionic, and bare silica) to determine the most suitable column chemistry for their specific application. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for method development and optimization.

References

A Comparative Guide to LC-MS/MS Methods for Metformin Quantification: A Cross-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of metformin (B114582) in biological matrices, primarily human plasma. While a direct inter-laboratory cross-validation study is not publicly available, this document synthesizes data from multiple published methods, offering a valuable perspective on the performance and protocols employed by different research groups. This comparison serves as a practical resource for laboratories aiming to develop, validate, or select a suitable LC-MS/MS method for metformin analysis.

Performance Comparison of Metformin LC-MS/MS Methods

The following table summarizes the key performance characteristics of several published LC-MS/MS methods for metformin quantification. This allows for a streamlined comparison of linearity, sensitivity, and precision across different methodologies.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range (ng/mL) 50 - 2000[1][2]50 - 2000[3]8 - 48[4]5 - 2000[5]50 - 25,000[6]
LLOQ (ng/mL) 54.0[1]50[3]4[4]5[5]21.9[6]
Accuracy (% Recovery) Not explicitly statedNot explicitly stated98.24 - 101.05[4]91.13 - 105.25[5]99.82 ± 0.42[6]
Precision (%RSD) Intra-day & Inter-day data available[4]Intra-day & Inter-day data available[4]Intra-day: 3.05-5.19, Inter-day: 2.3-4.1[4]%CV within 8.19[5]Not explicitly stated
Internal Standard Metformin impurity D[1]Not specifiedAfatinib[4]Not specifiedNot specified
Matrix Human Plasma[1][2]Human Plasma[3]Dried Blood Spot[4]Human Plasma[5]Human Plasma[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of analytical methods. Below are representative experimental protocols derived from the reviewed literature.

Sample Preparation: Protein Precipitation

A commonly employed method for sample preparation is protein precipitation due to its simplicity and speed.[7]

  • Aliquoting: Transfer 50 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[7]

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Metformin-d6 at 250 ng/mL in acetonitrile) to each tube, except for the blank samples.[7]

  • Precipitation: Add a precipitating agent, such as acetonitrile (B52724), to the sample.

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters
  • Column: A variety of columns are used, with C18 reversed-phase columns being a popular choice.[7] For instance, a Zorbax® CN column (150 mm x 4.6 mm, 5 µm particle size) has been reported.[1] Another option is a Waters HSS-T3 column (1.0 × 100 mm, 1.7 μm particle size).[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[7][8] An example is an isocratic elution with acetonitrile and a 10 mM ammonium acetate aqueous solution (pH 3.5 with acetic acid) at a 50/50 ratio.[1]

  • Flow Rate: Flow rates are generally in the range of 0.2 to 1 mL/min.[1][3][8]

  • Injection Volume: The volume of the prepared sample injected into the system typically ranges from 10 to 50 µL.[1][3]

Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for metformin analysis.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7] This involves monitoring a specific precursor ion to product ion transition for both metformin and its internal standard.

  • MRM Transitions: A common MRM transition for metformin is m/z 130.1 → 60.0.[9] For the deuterated internal standard, this compound, the transition is often m/z 136.2 → 60.0.[9]

Visualizing the Workflow and Validation Process

To better understand the experimental and logical flow of a typical metformin LC-MS/MS analysis and its cross-validation, the following diagrams are provided.

Metformin LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition Internal Standard Spiking Sample->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow for metformin quantification using LC-MS/MS.

Cross-Validation Logical Flow cluster_methods Method Establishment cluster_comparison Cross-Laboratory Comparison cluster_evaluation Performance Evaluation LabA Laboratory A (Validated Method) AnalysisA Analysis at Lab A LabA->AnalysisA LabB Laboratory B (Validated Method) AnalysisB Analysis at Lab B LabB->AnalysisB LabC Laboratory C (Validated Method) AnalysisC Analysis at Lab C LabC->AnalysisC Samples Standardized Samples (QC, Blinded) Samples->AnalysisA Samples->AnalysisB Samples->AnalysisC Data Data Compilation & Statistical Analysis AnalysisA->Data AnalysisB->Data AnalysisC->Data Comparison Comparison of Results (Accuracy, Precision, Bias) Data->Comparison Conclusion Assessment of Inter-Laboratory Reproducibility Comparison->Conclusion

Caption: Logical workflow for a cross-validation study between laboratories.

References

A Comparative Guide to Inter-day and Intra-day Precision and Accuracy for Metformin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of metformin (B114582), focusing on inter-day and intra-day precision and accuracy. The information presented is collated from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate method for their specific needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or quality control analysis.

Experimental Workflow for Metformin Quantification

The general workflow for quantifying metformin in biological matrices involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.

Metformin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation (e.g., HPLC, UPLC) Injection->Separation Detection Detection (e.g., MS/MS, UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Validation of Precision & Accuracy Quantification->Validation

Caption: A generalized experimental workflow for the quantification of metformin in biological samples.

Performance Comparison of Analytical Methods

The precision and accuracy of an analytical method are critical for reliable quantification. Precision, typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), measures the closeness of repeated measurements. Accuracy, often reported as percent recovery or percent bias, indicates how close the measured value is to the true value. The following tables summarize the inter-day and intra-day precision and accuracy for metformin quantification using different analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a highly sensitive and specific technique widely used for bioanalytical studies.

Study ReferenceSample MatrixQC Levels (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
UPLC-MS/MS[1]Human Plasma100 - 3000< 11.07%< 11.07%89.78% - 99.44%89.78% - 99.44%
UHPLC-HRMS[2]Human Plasma5 - 2000< 8.19%< 8.19%91.13% - 105.25%91.13% - 105.25%
LC-MS/MS[3]Mouse Plasma & Tissue10, 50, 1000, 3000Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)94.4% - 104.3%94.4% - 104.3%
LC-MS/MS[4]Human PlasmaLQC, MQC, HQC2.8 - 4.13.5 - 5.398.7 - 102.395.2 - 101.2
LC-MS/MS[5]Human PlasmaNot Specified< 14%< 14%86% - 114%86% - 114%
LC-MS/MS[6]Dried Blood Spot6.1 (LLOQ)4.2%Not ReportedNot ReportedNot Reported
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Methods

HPLC-UV is a more accessible and cost-effective technique, suitable for routine analysis, particularly in pharmaceutical dosage forms.

Study ReferenceSample MatrixQC Levels (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
HPLC-UV[7]Human PlasmaNot Specified< 7%Not Reported< 4% (as % difference)
HPLC-UV[8]Spiked Human Plasma0.50 - 7.00Complied with FDA guidanceComplied with FDA guidanceComplied with FDA guidance
RP-HPLC[9]Tablet Dosage Forms25 - 125Low RSD valuesLow RSD valuesNear 100%
RP-HPLC[10]Bulk and Pharmaceutical Dosage FormNot Specified0.27%Not Reported97.11% - 98.36%
RP-HPLC[11]Tablet Dosage Form4.0 - 12.00.1% - 0.57%Not ReportedNot Reported

Detailed Experimental Protocols

Below are summaries of the experimental protocols from the cited studies. These details are crucial for replicating the results and for adapting the methods to specific laboratory settings.

Protocol 1: UPLC-MS/MS for Metformin in Human Plasma[1]
  • Sample Preparation: Details not fully specified in the abstract, but method validation was performed according to ICH M10 guidelines.

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC).

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Linearity: 100-3000 ng/mL with r² > 0.98.

Protocol 2: UHPLC-HRMS for Metformin in Human Plasma[2]
  • Sample Preparation: Protein precipitation using acetonitrile (B52724) with 0.1% formic acid.

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a BEH HILIC column.

  • Mobile Phase: 0.1% formic acid in LC/MS grade water and acetonitrile.

  • Detection: High-Resolution Mass Spectrometry (HRMS) in ESI positive mode.

  • Linearity: 5–2000 ng/mL with r ≥ 0.993.

Protocol 3: LC-MS/MS for Metformin in Mouse Plasma and Tissues[3]
  • Sample Preparation: Protein precipitation for plasma and tissue homogenates.

  • Chromatography: Specific column and mobile phase composition detailed in the full study. The total run time is 3.0 minutes.[3]

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive mode using multiple reaction monitoring (MRM).

  • Linearity: 10–6,000 ng/ml.[3]

  • Internal Standard: Metformin-D6.[3]

Protocol 4: LC-MS/MS for Metformin in Human Plasma[4]
  • Sample Preparation: Simple protein precipitation.

  • Chromatography: C18 reversed-phase column.

  • Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

  • Linearity: 10 - 5000 ng/mL with a linear regression model and 1/x² weighting.[4]

  • Internal Standard: this compound.[4]

Protocol 5: HPLC-UV for Metformin in Human Plasma[7]
  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatography: Purosphere® Star RP-18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 70% phosphate (B84403) buffer.

  • Detection: UV detector at 233 nm.

  • Linearity: 0.5-400 ng/mL with r2 > 0.99.

Protocol 6: HPLC-UV for Metformin in Spiked Human Plasma[8]
  • Sample Preparation: Analyte extraction from plasma using 10% trichloroacetic acid.

  • Chromatography: Sunfire® C-18 column (150x4.6mmx5µm).

  • Mobile Phase: A mixture of 55% buffer pH 5.2 (6 mM potassium dihydrogen phosphate - 6 mM sodium dodecyl sulphate) and 45% acetonitrile.

  • Detection: UV detector at 233 nm.

  • Linearity: 0.50 - 7.00 µg/mL with a correlation coefficient of 0.9999.

Conclusion

Both LC-MS/MS and HPLC-UV methods can provide reliable quantification of metformin with acceptable precision and accuracy. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations are expected. HPLC-UV methods, while typically less sensitive, are robust, cost-effective, and well-suited for the analysis of pharmaceutical formulations. The choice of method should be guided by the specific requirements of the study, including the sample matrix, the expected concentration range of metformin, and the available instrumentation. The validation data presented in this guide, in accordance with regulatory guidelines such as those from the FDA, demonstrates the suitability of these methods for their intended purposes.[12][13][14][15][16]

References

Assessing the Isotopic Contribution of Metformin-d6 to the Metformin Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the potential isotopic contribution of Metformin-d6, a commonly used internal standard, to the analytical signal of metformin (B114582) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Understanding and quantifying this contribution is critical for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies. This document outlines the theoretical basis for isotopic crosstalk, presents available data on the isotopic purity of this compound, and provides detailed experimental protocols for researchers to evaluate this phenomenon in their own laboratories.

Introduction: The Importance of Internal Standards in Bioanalysis

In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analytical variability. This compound, in which six hydrogen atoms on the two methyl groups of metformin are replaced with deuterium (B1214612), is widely used as an internal standard for the quantification of metformin. Its chemical properties are nearly identical to metformin, allowing it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, thereby providing a reliable reference for accurate quantification.

However, the use of deuterated standards is not without potential challenges. The primary concerns include:

  • Isotopic Contribution: The presence of a small percentage of unlabeled metformin (d0) in the this compound standard, or the natural isotopic abundance of elements in metformin, can lead to a measurable signal at the mass-to-charge ratio (m/z) of the analyte, a phenomenon known as isotopic crosstalk.

  • In-Source Fragmentation: The deuterated internal standard may undergo fragmentation within the ion source of the mass spectrometer, potentially generating ions with the same m/z as the unlabeled analyte.

  • Back-Exchange of Deuterium Labels: The deuterium atoms on the internal standard may exchange with hydrogen atoms from the surrounding solvent or matrix, leading to a decrease in the concentration of the deuterated standard and an artificial increase in the analyte signal.

This guide will focus on assessing the isotopic contribution of this compound to the metformin signal.

Quantitative Data on this compound Isotopic Purity

The isotopic purity of the this compound internal standard is a crucial factor in determining its potential contribution to the metformin signal. A higher isotopic purity minimizes the amount of unlabeled metformin present. A review of commercially available this compound standards indicates a high degree of isotopic enrichment.

A certificate of analysis from a representative supplier provides the following data on the isotopic distribution of this compound.[1]

Isotopic SpeciesNormalized Intensity
d0 (Unlabeled Metformin)0.00%
d10.00%
d20.00%
d30.00%
d40.00%
d50.00%
d6100.00%

This data indicates an exceptionally high isotopic purity, with no detectable signal from unlabeled metformin (d0) or partially deuterated species.[1] Other suppliers also specify a purity of ≥98% for deuterated forms (d1-d6).[2]

While this certificate of analysis suggests a negligible contribution from the internal standard to the analyte signal at the source, it is essential for laboratories to perform their own assessments under their specific experimental conditions.

Experimental Protocol for Assessing Isotopic Contribution

The following protocol outlines a systematic approach to experimentally determine the contribution of a this compound internal standard solution to the metformin signal in an LC-MS/MS assay.

3.1. Materials and Reagents

  • Metformin hydrochloride reference standard

  • This compound hydrochloride internal standard

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control biological matrix (e.g., human plasma)

3.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of metformin and this compound in a suitable solvent (e.g., 50% methanol in water).

  • Working Standard Solutions: Prepare a series of working standard solutions of metformin by serially diluting the stock solution to cover the intended calibration curve range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at the concentration to be used in the analytical method (e.g., 250 ng/mL).[3]

3.3. Experimental Procedure

  • Analyze a High Concentration of this compound:

    • Inject a high-concentration solution of the this compound working solution directly into the mass spectrometer or via the LC system.

    • Monitor the mass transitions for both metformin (e.g., m/z 130 → 71) and this compound (e.g., m/z 136 → 77).[4]

    • Measure the signal intensity in the metformin channel. This signal represents the contribution from any unlabeled metformin present in the internal standard.

  • Analyze a Blank Sample Spiked with this compound:

    • Prepare a blank sample by adding the internal standard working solution to the biological matrix without any metformin analyte.

    • Process this sample using the established sample preparation method (e.g., protein precipitation).[3]

    • Analyze the extracted sample by LC-MS/MS, monitoring the transitions for both metformin and this compound.

    • The response in the metformin channel should be compared to the response of the Lower Limit of Quantification (LLOQ) standard. Regulatory guidance suggests that the interference should be ≤ 20% of the LLOQ response.[5]

3.4. Data Analysis and Interpretation

Calculate the percentage contribution of the this compound solution to the metformin signal using the following formula:

% Contribution = (Signal intensity of metformin in IS solution / Signal intensity of metformin in LLOQ standard) x 100

A low percentage contribution (ideally well below 20% of the LLOQ) indicates that the isotopic crosstalk is minimal and unlikely to affect the accuracy of the assay.

Experimental Workflow and Signaling Pathway Diagrams

4.1. Experimental Workflow for Assessing Isotopic Contribution

G cluster_prep Solution Preparation cluster_exp Experimental Analysis cluster_data Data Analysis prep1 Prepare Metformin Stock (1 mg/mL) prep3 Prepare Metformin Working Standards prep1->prep3 prep2 Prepare this compound Stock (1 mg/mL) prep4 Prepare this compound Working Solution prep2->prep4 exp1 Inject High Concentration this compound Solution prep4->exp1 exp2 Spike Blank Matrix with this compound prep4->exp2 exp4 Analyze via LC-MS/MS exp1->exp4 exp3 Process Spiked Blank Sample exp2->exp3 exp3->exp4 data1 Monitor Metformin & this compound Transitions exp4->data1 data2 Measure Signal in Metformin Channel data1->data2 data3 Compare to LLOQ Response data2->data3 data4 Calculate % Contribution data3->data4

Caption: Workflow for assessing the isotopic contribution of this compound.

4.2. Potential In-Source Fragmentation of this compound

While specific data for this compound is limited, the fragmentation of metformin is well-documented.[6][7][8][9] The primary fragmentation pathway involves the loss of a neutral fragment. It is theoretically possible, though generally less likely with soft ionization techniques like electrospray ionization (ESI), for in-source fragmentation of this compound to result in a fragment ion that corresponds to the m/z of unlabeled metformin.

G Met_d6 This compound (m/z 136) Met Metformin (m/z 130) Met_d6->Met In-Source Fragmentation (Potential) Fragment_d6 Fragment Ion (e.g., m/z 77) Met_d6->Fragment_d6 Collision-Induced Dissociation (CID) Fragment Fragment Ion (e.g., m/z 71) Met->Fragment CID Interference Potential Interference

References

A Comparative Guide to GC-MS and LC-MS/MS for Metformin Analysis Using Metformin-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metformin (B114582) in biological matrices is critical. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of metformin, utilizing its deuterated internal standard, Metformin-d6. This comparison is supported by experimental data from peer-reviewed studies to aid in selecting the most suitable method for your specific research needs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS for metformin analysis often depends on the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the quantitative performance of both methods based on published data.

Table 1: GC-MS Performance for Metformin Analysis
ParameterMatrixDerivatizing AgentLinearity RangeLODLOQReference
Linearity (r²)Aqueous SolutionPentafluoropropionic Anhydride (PFPA)0-200 µM--[1]
Linearity (r²)Human PlasmaN-methyl-bis(trifluoroacetamide) (MBTFA)100–3000 ng/mL40 ng/mL100 ng/mL[2]
LinearitySurface WaterN-methyl-bis(trifluoroacetamide) (MBTFA)10–50 ng/L3.9 ng/L12 ng/L[3]

LOD: Limit of Detection, LOQ: Limit of Quantitation

Table 2: LC-MS/MS Performance for Metformin Analysis
ParameterMatrixLinearity RangeLLOQReference
LinearityHuman Plasma4.95–2970 ng/mL4.95 ng/mL[4]
LinearityMouse Plasma & Tissue Homogenate10–6000 ng/mL-[5]
Linearity (r²)Human Plasma100–3000 ng/mL-[6]
LinearityCell Pellets0.05–50 ng/mL-[7]
LinearityHuman Plasma50-2000 ng/mL54.0 ng/mL[8]

LLOQ: Lower Limit of Quantitation

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of typical experimental protocols for both GC-MS and LC-MS/MS analysis of metformin with this compound.

GC-MS Experimental Protocol

The analysis of the polar and non-volatile drug metformin by GC-MS necessitates a derivatization step to increase its volatility and thermal stability.[9]

Sample Preparation & Derivatization:

  • Sample Collection: Collect biological samples such as human serum or urine.[1]

  • Internal Standard Addition: Add a known concentration of this compound to the sample.

  • Evaporation: Evaporate the samples to dryness.[1][10]

  • Derivatization: Add a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA) in ethyl acetate.[1][10] Other agents like N-methyl-bis(trifluoroacetamide) (MBTFA) can also be used.[3][9]

  • Incubation: Heat the mixture (e.g., at 65°C for 30 minutes) to facilitate the derivatization reaction.[1][10]

  • Extraction: Extract the derivatized metformin into an organic solvent like toluene.[1][10]

  • Analysis: Inject an aliquot of the organic layer into the GC-MS system.

GC-MS Parameters:

  • Ionization Mode: Negative-ion chemical ionization (NICI) is often used.[1][11]

  • Selected Ion Monitoring (SIM): Monitor specific mass-to-charge ratios (m/z) for the metformin derivative (e.g., m/z 383) and the this compound derivative (e.g., m/z 389) for quantification.[1][10]

LC-MS/MS Experimental Protocol

LC-MS/MS methods for metformin are generally simpler in terms of sample preparation as they do not require derivatization.

Sample Preparation:

  • Sample Collection: Collect biological samples such as human plasma.[12]

  • Internal Standard Addition: Add a working solution of this compound to the sample.[5][12]

  • Protein Precipitation: Add a protein precipitating agent like acetonitrile (B52724) to the sample to remove proteins.[5][6]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.[5]

  • Dilution & Injection: Transfer the supernatant and dilute it with the mobile phase before injecting it into the LC-MS/MS system.[5]

LC-MS/MS Parameters:

  • Chromatography: Utilize a reversed-phase C18 column or a HILIC column for separation.[9][12]

  • Ionization Mode: Positive electrospray ionization (ESI) is typically employed.[5][13]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for metformin (e.g., m/z 130 → 60) and this compound (e.g., m/z 136 → 60) for selective and sensitive quantification.[7]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS/MS analysis of metformin.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Serum, Urine) IS_Addition Add this compound Internal Standard Sample->IS_Addition Evaporation Evaporate to Dryness IS_Addition->Evaporation Derivatization Derivatization with PFPA or MBTFA Evaporation->Derivatization Extraction Liquid-Liquid Extraction (Toluene) Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation Gas Chromatography Separation Injection->Separation Detection Mass Spectrometry Detection (NICI, SIM) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of metformin.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add this compound Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Separation Liquid Chromatography Separation (C18/HILIC) Injection->Separation Detection Tandem Mass Spectrometry Detection (ESI, MRM) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Metformin-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Metformin-d6, a deuterated form of the common diabetes medication Metformin. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety hazards associated with this compound hydrochloride. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves are required to prevent skin contact.[3]

  • Eye Protection: Safety glasses or goggles to protect against splashes and dust.[1]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of dust formation, a suitable respirator should be used.[1]

In the event of accidental exposure, refer to the first-aid measures outlined in the SDS.[1] For eye contact, immediately flush with plenty of water for several minutes.[1] For skin contact, wash with soap and water.[1] If inhaled, move to fresh air.[1] If swallowed, rinse the mouth and seek medical attention.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by federal and state agencies to protect public health and the environment.[4] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4][5] In 2019, the EPA introduced Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities, including a ban on flushing these materials down the drain.[5]

Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline for the disposal of this compound in a laboratory setting. It is imperative to consult and adhere to your institution's specific hazardous waste management plan and local regulations.

Step 1: Waste Identification and Segregation

  • Identify this compound waste. This includes pure, unused compound, contaminated lab materials (e.g., weigh boats, gloves, pipette tips), and solutions containing this compound.

  • Segregate this compound waste from other waste streams at the point of generation. It should be treated as a non-hazardous pharmaceutical waste unless it is mixed with a listed hazardous waste or exhibits hazardous characteristics.

Step 2: Containerization and Labeling

  • Use a designated, leak-proof, and sealable container for solid this compound waste.

  • For liquid waste containing this compound, use a compatible, sealed container.

  • Clearly label the container with "this compound Waste" and include the date of accumulation.

Step 3: On-site Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • The preferred method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[5][6] This method effectively destroys the active pharmaceutical ingredient.

  • Landfilling in a specially designed hazardous waste landfill may be an alternative, but incineration is generally favored.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[5][7]

Quantitative Data Summary

ParameterValueReference
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1][2]
Storage Temperature 2-8°C or -20°C[8]

Disposal Workflow

This compound Disposal Workflow A Step 1: Waste Identification & Segregation (this compound solid waste & contaminated materials) B Step 2: Containerization (Use designated, sealed, and leak-proof container) A->B C Step 3: Labeling ('this compound Waste' & Accumulation Date) B->C D Step 4: On-site Accumulation (Store in a secure, designated satellite area) C->D E Step 5: Collection (Arrange pickup by EHS or licensed contractor) D->E F Step 6: Final Disposal (Incineration at a permitted facility) E->F G Prohibited Disposal Methods H Drain Disposal G->H I Regular Trash G->I

Caption: A flowchart illustrating the proper disposal workflow for this compound in a laboratory setting.

References

Essential Safety Protocols for Handling Metformin-d6 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE) is mandatory when handling Metformin-d6. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.

This compound, a deuterated form of the active pharmaceutical ingredient (API) Metformin, should be handled with care, treating it as a potent compound. The primary hazards associated with this compound include being harmful if swallowed, causing skin irritation, and causing serious eye irritation[1][2].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Chemical splash goggles or a full-face respirator with appropriate particulate filters (NIOSH-approved N100 or CEN-approved FFP3)[3]• Chemical-resistant coveralls or suit• Double-gloving (e.g., two pairs of nitrile gloves)[4]• Chemical-resistant shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots or shoe covers• Respirator (if aerosols or vapors may be generated)
Spill Cleanup • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene)• Chemical-resistant boots or shoe covers• Chemical-resistant apron

Note: Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contact with this compound is known or suspected.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines a systematic approach to handling this compound, from preparation to disposal, to minimize the risk of exposure and contamination.

Preparation
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of airborne particles.

  • Restricted Access: Limit access to the designated area to authorized personnel only.

  • Gather Materials: Before starting, ensure all necessary equipment, PPE, and waste disposal containers are readily available.

  • Review SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning any new procedure[1][2][3][5].

  • Minimize Quantities: Use the smallest amount of this compound necessary for the experiment to reduce the potential for exposure.

Handling
  • Weighing: When weighing solid this compound, perform the task within a fume hood or a ventilated enclosure to prevent the dispersion of powder. Use disposable weigh boats.

  • Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[5].

  • Prevent Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.

Decontamination
  • Work Surfaces: After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent. Wet-wiping techniques are recommended to avoid the generation of dust.

  • Equipment: Decontaminate all reusable equipment according to your laboratory's standard operating procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As an active pharmaceutical ingredient, this compound waste is considered hazardous.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and paper towels, should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain[2][5].

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected for disposal. Ensure containers are kept closed except when adding waste.

Final Disposal
  • Professional Disposal: The ultimate disposal of this compound waste should be handled by a licensed hazardous waste disposal company. High-temperature incineration is a common and recommended method for the disposal of pharmaceutical waste.

  • Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather PPE & Equipment review_sds Review SDS weigh Weigh Solid in Containment review_sds->weigh prepare_solution Prepare Solution experiment Conduct Experiment clean_surfaces Clean Work Surfaces experiment->clean_surfaces clean_equipment Decontaminate Equipment remove_ppe Properly Remove PPE segregate_waste Segregate Waste (Solid, Liquid, Sharps) remove_ppe->segregate_waste label_waste Label Waste Containers store_waste Store Waste Securely professional_disposal Arrange for Professional Disposal (Incineration)

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metformin-d6
Reactant of Route 2
Reactant of Route 2
Metformin-d6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.